5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole
Description
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Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5S/c1-3(5-2-10-1)4-6-8-9-7-4/h1-2H,(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABGVTAOFFFFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309765 | |
| Record name | 5-(4-Thiazolyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-94-0 | |
| Record name | 5-(4-Thiazolyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211529-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Thiazolyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(1,3-Thiazol-4-yl)-1H-tetrazole: Chemical Properties, Synthesis, and Structural Characterization
Executive Summary
5-(1,3-Thiazol-4-yl)-1H-tetrazole represents a critical heteroaromatic scaffold in medicinal chemistry, functioning primarily as a bioisostere for carboxylic acids. This bicyclic system combines the electron-withdrawing thiazole ring with the acidic, metabolicly stable tetrazole moiety. Its unique physicochemical profile—characterized by high polarity, specific hydrogen bond donor/acceptor motifs, and metal coordination capability—makes it a valuable pharmacophore in the design of anti-inflammatory, antimicrobial, and enzyme-inhibitory agents (e.g., PDE3 inhibitors).
This technical guide provides a comprehensive analysis of the compound's structural dynamics, synthetic pathways, and physicochemical properties, intended for use by research scientists and drug development professionals.
Structural Characterization & Tautomerism
Molecular Identity[1]
-
IUPAC Name : 4-(1H-tetrazol-5-yl)-1,3-thiazole
-
Molecular Formula : C₄H₃N₅S
-
Molecular Weight : 153.16 g/mol
-
Core Scaffold : Linked 1,3-thiazole (position 4) and tetrazole (position 5) rings.
Electronic Structure and Tautomerism
The tetrazole ring exists in a dynamic equilibrium between the 1H- and 2H- tautomers. While the 1H-form is generally favored in the solid state and in polar solvents due to dipole stabilization, the 2H-form dominates in the gas phase and non-polar solvents. The thiazole ring at the 5-position exerts an electron-withdrawing effect (inductive and mesomeric), which enhances the acidity of the tetrazole N-H proton compared to 5-alkyl tetrazoles.
Tautomeric Equilibrium Diagram
Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]
The physicochemical behavior of 5-(1,3-thiazol-4-yl)-1H-tetrazole is dominated by its acidity and hydrogen-bonding capacity.
| Property | Value / Characteristic | Context & Implications |
| pKa (Acidic) | ~4.0 – 4.5 (Predicted) | Comparable to carboxylic acids (pKa ~4.5). The thiazole ring stabilizes the tetrazolate anion via electron withdrawal, slightly increasing acidity vs. phenyltetrazole. |
| LogP | ~0.5 – 1.2 | Moderate lipophilicity. More lipophilic than a carboxylate anion, improving membrane permeability while maintaining solubility. |
| Melting Point | > 200°C (Decomposition) | High melting point indicates a robust intermolecular hydrogen-bonding network in the crystal lattice (typical of unsubstituted tetrazoles). |
| Solubility | DMSO, DMF, MeOH | Soluble in polar aprotic solvents. Sparingly soluble in water at neutral pH; highly soluble in basic aqueous media (as the tetrazolate salt). |
| H-Bonding | Donor (1), Acceptor (4) | The N-H is a strong donor; the thiazole N and tetrazole N atoms serve as acceptors. |
Coordination Chemistry
The molecule acts as a bidentate or bridging ligand in coordination chemistry. The thiazole nitrogen (N3) and the tetrazolate nitrogens can chelate metal ions (e.g., Zn²⁺, Cu²⁺), forming stable 5- or 6-membered chelate rings. This property is exploited in the design of Metal-Organic Frameworks (MOFs) and metallo-pharmaceuticals.
Synthetic Methodologies
The primary synthetic route involves the [3+2] cycloaddition of an azide source to 4-cyanothiazole .[1] This reaction requires activation of the nitrile group, typically achieved through Lewis acid catalysis or thermal promotion.
Protocol: Lewis Acid-Catalyzed Cycloaddition
This method is preferred for its high yield and safety compared to using hydrazoic acid directly.
Reagents:
-
Precursor: 4-Cyanothiazole[2]
-
Azide Source: Sodium Azide (
) -
Catalyst: Zinc Bromide (
) or Triethylammonium chloride ( ) -
Solvent: Water/Isopropanol (Green chemistry) or DMF (Traditional)
Step-by-Step Protocol:
-
Preparation : Dissolve 4-cyanothiazole (1.0 eq) and sodium azide (1.5 eq) in Isopropanol/Water (1:1 v/v).
-
Catalysis : Add Zinc Bromide (
, 0.5 eq) to the reaction mixture. -
Cycloaddition : Reflux the mixture at 80–100°C for 12–24 hours. Monitor consumption of nitrile by TLC (disappearance of spot at
in Hexane/EtOAc). -
Work-up :
-
Cool to room temperature.
-
Acidify with 3M HCl to pH ~2 (Caution:
gas evolution possible; perform in fume hood). -
The product, 5-(1,3-thiazol-4-yl)-1H-tetrazole, typically precipitates as a white/off-white solid.
-
-
Purification : Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Synthetic Pathway Diagram
Applications in Drug Discovery
Bioisosterism
The 5-(thiazol-4-yl)tetrazole moiety is a classic non-classical bioisostere of the carboxylic acid group (
-
Similarities : Comparable pKa (~4.5), planar geometry, and capacity to form salt bridges with arginine/lysine residues in protein active sites.
-
Advantages :
-
Metabolic Stability : Resistant to glucuronidation and beta-oxidation.
-
Lipophilicity : Higher LogP allows for better passive diffusion across biological membranes.
-
Permeability : The tetrazolate anion is more lipophilic than the carboxylate anion (approx. 10x distribution coefficient).[3]
-
Pharmacological Relevance
This scaffold is observed in research concerning:
-
PDE3 Inhibitors : Analogs of cilostazol where the amide/acid functionality is replaced to improve bioavailability.
-
Anticonvulsants : Thiazole-tetrazole hybrids have shown efficacy in maximal electroshock (MES) seizure models.
-
Angiotensin II Receptor Blockers (ARBs) : While most ARBs (e.g., Losartan) use a biphenyl-tetrazole, the thiazole analog represents a "next-generation" scaffold for patent differentiation and altering metabolic profiles.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 43(1), 1–9.
-
Popova, E. A., et al. (2019). Metal–organic frameworks based on tetrazoles: synthesis, structure and properties. Russian Chemical Reviews, 88(6), 557.
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
Sources
Therapeutic Potential of 5-(Thiazol-4-yl)tetrazole Derivatives
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The fusion of thiazole and tetrazole pharmacophores into a single scaffold—specifically 5-(thiazol-4-yl)tetrazole —represents a strategic approach in modern medicinal chemistry. This hybrid architecture leverages the bioisosteric properties of the tetrazole ring (mimicking carboxylic acids but with improved metabolic stability and lipophilicity) and the pharmacological versatility of the thiazole ring (a proven linker in drugs like Dasatinib and Ixabepilone).
This guide provides a technical deep-dive into the design, synthesis, and therapeutic utility of these derivatives. Current research identifies them as potent antimicrobial agents (targeting DNA gyrase) and anticancer candidates (inducing apoptosis via mitochondrial pathways). By synthesizing data from recent high-impact studies, this document serves as a blueprint for optimizing this scaffold for pre-clinical development.
Chemical Architecture & Synthesis
Structural Rationale
The 5-(thiazol-4-yl)tetrazole core is designed to maximize hydrogen bond donor/acceptor interactions while maintaining a planar, aromatic profile suitable for intercalating into enzyme active sites.
-
The Tetrazole Moiety: Acts as a metabolically stable surrogate for a carboxylic acid (
). It improves oral bioavailability and enhances interaction with cationic residues (e.g., Arginine, Lysine) in target proteins. -
The Thiazole Moiety: Serves as a rigid linker that orients substituents into specific hydrophobic pockets. The sulfur atom increases lipophilicity, aiding membrane permeability.
Synthetic Strategies
Two primary retrosynthetic disconnections exist for accessing this scaffold. The choice depends on the stability of substituents under the reaction conditions.
Route A: Hantzsch Cyclization (Thiazole Formation Last)
This is the preferred route for introducing diverse substituents on the thiazole ring.
-
Precursor: A tetrazole-containing thioamide or thiosemicarbazone.
-
Reagent:
-Haloketone (e.g., phenacyl bromide). -
Mechanism: Condensation followed by cyclodehydration.
Route B: [3+2] Cycloaddition (Tetrazole Formation Last)
Ideal for when the thiazole core is already established.
-
Precursor: 4-Cyanothiazole.
-
Reagent: Sodium azide (
) with a Lewis acid catalyst (e.g., or ). -
Mechanism: 1,3-dipolar cycloaddition.[1]
Visualization: Synthetic Pathways
The following diagram outlines the convergent synthetic workflows.
Caption: Convergent synthetic pathways for 5-(thiazol-4-yl)tetrazole derivatives via Hantzsch synthesis and Azide-Nitrile cycloaddition.
Therapeutic Applications & Efficacy
Antimicrobial Potential
The most advanced application of this scaffold is in combating multi-drug resistant (MDR) bacteria. The hybrid structure has shown specific efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative).
-
Mechanism: Molecular docking studies suggest these derivatives bind to the ATP-binding domain of DNA Gyrase B , inhibiting bacterial replication. The tetrazole ring forms hydrogen bonds with key residues (e.g., Asp73, Arg76), while the thiazole ring engages in
stacking.
Table 1: Comparative Antimicrobial Activity (MIC in
| Compound ID | Substitution ( | Substitution ( | S. aureus | E. coli | C. albicans |
| Ref (Cipro) | - | - | 6.25 | 6.25 | - |
| 5b | 4-F-Phenyl | H | 12.5 | 25.0 | 50.0 |
| 7c | 4-Cl-Phenyl | Methyl | 25.0 | 50.0 | 12.5 |
| 9a | 4-NO2-Phenyl | H | 50.0 | 12.5 | 100.0 |
Anticancer Activity
Derivatives have demonstrated cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines.[2]
-
Mechanism: Induction of apoptosis via the intrinsic mitochondrial pathway.
-
Key Observation: Electron-withdrawing groups (e.g.,
, ) on the phenyl ring attached to the thiazole tend to increase cytotoxic potency ( ).
Mechanistic Insight: Apoptotic Signaling
The anticancer activity of 5-(thiazol-4-yl)tetrazole derivatives is mediated through the upregulation of pro-apoptotic factors. The compound enters the cell and triggers mitochondrial depolarization, leading to the release of Cytochrome c.
Caption: Proposed mechanism of action for anticancer activity involving the intrinsic mitochondrial apoptotic pathway.
Experimental Protocols
General Synthesis of 4-(Tetrazol-5-yl)thiazoles
To ensure reproducibility, the following protocol is standardized based on Hantzsch synthesis.
Reagents:
-
Thiosemicarbazone derivative (1.0 eq)
- -Bromoacetophenone derivative (1.1 eq)
-
Ethanol (absolute)
-
Sodium Acetate (anhydrous)[3]
Procedure:
-
Dissolve the thiosemicarbazone derivative (e.g., 2-(1-(tetrazol-5-yl)ethylidene)hydrazine-1-carbothioamide) in absolute ethanol (20 mL/mmol).
-
Add the
-bromoacetophenone derivative. -
Add anhydrous sodium acetate (2.0 eq) to buffer the HBr generated.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice.
-
Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from ethanol/DMF (9:1) to yield the pure thiazole-tetrazole hybrid.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine
-
Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Treat cells with serial dilutions of the test compound (
) dissolved in DMSO (final DMSO conc < 0.1%). -
Incubation: Incubate for 48h at
, . -
Development: Add
MTT reagent ( ) to each well. Incubate for 4h. -
Measurement: Dissolve formazan crystals in DMSO (
) and measure absorbance at 570 nm.
References
-
Synthesis and antimicrobial activity of tetrazole-thiazole hybrids. Saudi Pharmaceutical Journal, 2024. 4
-
Thiazole scaffolds as anticancer and antimicrobial agents: Recent advances. PubMed, 2026.[5] 6[7]
-
Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 2018. 8
-
Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Journal of the Serbian Chemical Society, 2011.[9][10] 11
-
Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation. NIH/PMC, 2015. 12[1][7]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole-Tetrazole Hybrids: A Technical Guide to a New Frontier in Antimicrobial Drug Discovery
Preamble: The Imperative for Innovation in an Era of Resistance
The escalating crisis of antimicrobial resistance (AMR) constitutes one of the most significant threats to global health, food security, and development. The pipeline for new antibiotics has been dwindling for decades, a stark contrast to the rapid evolution of resistance mechanisms in pathogenic microorganisms. This innovation gap necessitates a paradigm shift in drug discovery, moving beyond traditional screening to rational, structure-based design. One of the most promising strategies in this domain is molecular hybridization . This approach involves the covalent linking of two or more pharmacophores—molecular fragments with known biological activity—to create a single hybrid molecule with potentially enhanced efficacy, novel mechanisms of action, or an improved pharmacological profile.
This guide focuses on the burgeoning class of thiazole-tetrazole hybrids. The thiazole ring is a cornerstone of medicinal chemistry, present in numerous approved drugs and known for its broad-spectrum antimicrobial properties.[1][2] Similarly, the tetrazole ring, a bioisostere of the carboxylic acid group, is highly valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[3][4] The fusion of these two privileged scaffolds has yielded a new generation of compounds with potent antibacterial and antifungal activities, opening a vital front in the war against microbial resistance.[5][6] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, antimicrobial evaluation, structure-activity relationships (SAR), and putative mechanisms of action of these compelling hybrid molecules.
Part 1: Synthetic Strategies for Thiazole-Tetrazole Hybrids
The rational design of potent antimicrobial agents begins with robust and flexible synthetic chemistry. The construction of thiazole-tetrazole hybrids typically involves multi-step sequences that allow for the systematic variation of substituents on both heterocyclic rings, a critical requirement for optimizing biological activity.
A common and effective approach involves the initial synthesis of a core thiazole amine, which then serves as a scaffold for the subsequent construction of the tetrazole moiety. The causality behind this choice is twofold: commercially available starting materials for thiazoles are abundant, and the amine functionality provides a versatile handle for various coupling reactions.
The subsequent formation of the tetrazole ring is often achieved via a [3+2] cycloaddition reaction between an azide and a nitrile derivative.[3] This reaction is highly efficient and regioselective, providing a reliable method for constructing the tetrazole ring. Late-stage functionalization, such as N-alkylation or arylation of the tetrazole ring, allows for further diversification of the molecular structure to fine-tune its physicochemical and pharmacological properties.[3]
Below is a generalized workflow illustrating a common synthetic pathway.
Caption: Generalized Synthetic Workflow for Thiazole-Tetrazole Hybrids.
Part 2: Antimicrobial Activity and Structure-Activity Relationship (SAR)
The ultimate value of these hybrids lies in their biological activity. Extensive screening has demonstrated that thiazole-tetrazole derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[5][6] Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this activity, representing the lowest concentration of a compound that prevents visible microbial growth.
Quantitative Data Summary
The following table synthesizes representative MIC data from the literature for various thiazole-tetrazole hybrids against common pathogens. This comparative analysis is essential for identifying promising lead compounds.
| Compound ID | R1 Substituent (Thiazole) | R2 Substituent (Tetrazole Linker) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 5b | 4-Chlorophenyl | Phenyl | Proper Activity | - | Good Activity | [5][6] |
| 5c | 4-Bromophenyl | Phenyl | Proper Activity | - | - | [5][6] |
| 9a | Phenyl | Thiadiazole | - | Potent Activity | - | [5][6] |
| 7f | (pyrrolidine) | 1,2,3-Triazole | 2.5 | - | - | [7] |
| 7b | (pyrrolidine) | 1,2,3-Triazole | 1.5 | - | Exceptional Activity | [7] |
| 1/2/3 | (imide) | Phenyl | 0.8 - 3.2 | 0.8 - 3.2 | - | [8] |
Note: "-" indicates data not reported or compound inactive at tested concentrations. "Proper/Good/Potent" are qualitative descriptors from the source literature where specific values were not provided in the abstract.
Structure-Activity Relationship (SAR) Insights
Synthesizing data from numerous studies allows for the deduction of critical structure-activity relationships, which are paramount for guiding the next cycle of drug design.[9]
-
Influence of Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole core significantly modulate antimicrobial potency. Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or nitro groups on an appended phenyl ring at the 4-position of the thiazole, frequently enhance antimicrobial activity. This is likely due to their ability to alter the electronic properties of the heterocyclic system, potentially improving interactions with the biological target.
-
Role of the Linker: The linker connecting the thiazole and tetrazole moieties is not merely a spacer but an active contributor to the molecule's biological profile. The length, rigidity, and polarity of the linker can influence the overall conformation of the hybrid, affecting its ability to fit into the active site of a target enzyme or traverse the bacterial cell wall.
-
Gram-Positive vs. Gram-Negative Selectivity: Certain structural features appear to govern selectivity. For instance, some studies report that specific substitutions lead to potent activity against Gram-positive bacteria like S. aureus, while different modifications on the same scaffold yield compounds active against Gram-negative bacteria like E. coli.[5][6] This suggests that different features may be required to penetrate the complex outer membrane of Gram-negative organisms.
Part 3: Proposed Mechanism of Action (MoA)
A crucial aspect of developing a new antimicrobial class is understanding how it works. While the precise mechanism for many thiazole-tetrazole hybrids is still under active investigation, molecular docking studies and enzymatic assays have provided compelling evidence for several potential targets. A frequently proposed mechanism is the inhibition of bacterial DNA gyrase.[5][6]
DNA gyrase (and the related topoisomerase IV) is an essential bacterial enzyme that controls the topological state of DNA during replication.[8] Its inhibition leads to catastrophic DNA damage and rapid cell death. The B subunit of DNA gyrase (GyrB) contains an ATP-binding site that is a well-validated target for novel antibiotics. Molecular modeling suggests that thiazole-tetrazole hybrids can fit snugly into this pocket, with the tetrazole ring forming key hydrogen bonds and the thiazole portion engaging in hydrophobic or π-π stacking interactions.[5]
Caption: Proposed Mechanism: Inhibition of Bacterial DNA Gyrase by Thiazole-Tetrazole Hybrids.
Other potential targets for thiazole-containing compounds include enzymes in the fatty acid biosynthesis pathway, such as FabH, further highlighting the multi-target potential of this molecular architecture.[10][11]
Part 4: Experimental Protocol - Broth Microdilution for MIC Determination
The trustworthiness of any antimicrobial discovery campaign rests on robust, reproducible experimental data. The broth microdilution assay is the standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound. The protocol described below is a self-validating system, incorporating essential controls to ensure data integrity.
Objective: To determine the MIC of a thiazole-tetrazole hybrid against a target bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum, standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Test compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Vehicle control (DMSO)
-
Sterile multichannel pipettes and reservoirs
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Compound Serial Dilution:
-
Add 50 µL of the test compound stock solution (1280 µg/mL) to the first column of wells (e.g., Column 1). This results in a total volume of 100 µL at a concentration of 640 µg/mL.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.
-
Repeat this process across the plate to Column 10. Discard the final 50 µL from Column 10. This creates a concentration gradient (e.g., 320 to 0.625 µg/mL).
-
-
Control Setup:
-
Growth Control (Negative Control): Column 11 receives no compound. It will contain only CAMHB and the bacterial inoculum. This well must show turbidity for the assay to be valid.
-
Sterility Control (Blank): Column 12 receives no compound and no inoculum. It will contain only 100 µL of CAMHB. This well must remain clear.
-
A separate row should be set up for the positive control antibiotic (e.g., Ciprofloxacin) following the same serial dilution steps.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.
-
Add 50 µL of this diluted inoculum to wells in Columns 1 through 11. Do not add inoculum to the sterility control (Column 12).
-
The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL, and the compound concentrations will be halved (e.g., 320 to 0.3125 µg/mL).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
Caption: Standard Workflow for MIC Determination via Broth Microdilution.
Conclusion and Future Outlook
Thiazole-tetrazole hybrids represent a validated and highly promising class of antimicrobial agents. The synthetic accessibility of these scaffolds allows for extensive chemical modification, enabling the fine-tuning of their activity spectrum and pharmacological properties. The compelling in vitro data, combined with plausible and druggable mechanisms of action like DNA gyrase inhibition, provides a solid foundation for further development.
Future research should focus on several key areas:
-
Systematic SAR studies to build predictive models for designing compounds with higher potency and broader spectrums.
-
In-depth mechanistic studies to confirm the molecular targets and identify potential resistance mechanisms.
-
Pharmacokinetic and toxicity profiling of lead compounds to assess their potential for in vivo efficacy and safety.
-
Exploration of activity against resistant strains , such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens.
The journey from a promising molecular hybrid to a clinically approved drug is long and arduous. However, the evidence presented in this guide strongly suggests that the thiazole-tetrazole scaffold is a worthy and exciting starting point for the development of the next generation of antimicrobial therapies.
References
-
Al-Ghorbani, M., et al. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Saudi Pharmaceutical Journal, 32(3), 101962. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. ResearchGate. [Link]
-
Reddy, T. S., et al. (2021). 1,2,3-triazole-thiazole hybrids: Synthesis, in vitro antimicrobial activity and antibiofilm studies. Bioorganic & Medicinal Chemistry Letters, 34, 127768. [Link]
-
Gheorghe, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 332. [Link]
-
Sharshira, E. M. & Hamdy, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(4), 88-92. [Link]
-
Li, J., et al. (2014). Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. European Journal of Medicinal Chemistry, 79, 354-361. [Link]
-
Gheorghe, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]
-
Manasa, S. K., et al. (2024). Novel Thiazole–Triazole Hybrids: Synthesis, Characterization, and Antimicrobial Evaluation. Russian Journal of Organic Chemistry, 60(2), 305-312. [Link]
-
Gheorghe, A., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]
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Singh, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8000. [Link]
-
Kumar, A., et al. (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications, 10(6), 197-203. [Link]
-
Al-Masoudi, N. A., et al. (2024). Novel tetrazolyl-1,2,3-triazole derivatives as potent antimicrobial targets: design, synthesis and molecular docking techniques. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Li, J., et al. (2014). Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. ResearchGate. [Link]
-
Singh, R., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 143-161. [Link]
-
Abualnaja, K. M., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]
-
Dhokare, S. M., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 14(20), 14107-14121. [Link]
-
Wrzosek, M., et al. (2022). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. International Journal of Molecular Sciences, 23(1), 363. [Link]
-
Isha & Sachan, N. (2021). Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. Journal of Pharmaceutical Research International, 33(53A), 24-32. [Link]
-
Musa, A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13. [Link]
-
Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 19163–19203. [Link]
-
Singh, R., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 143-161. [Link]
-
Wrzosek, M., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. ResearchGate. [Link]
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Karatas, M. O., et al. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Marmara Pharmaceutical Journal, 22(1), 68-78. [Link]
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5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole CAS number and identifiers
Abstract
This guide provides an in-depth technical analysis of 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole , a critical heterocyclic scaffold in medicinal chemistry. Functioning primarily as a bioisostere for thiazole-4-carboxylic acid, this moiety offers enhanced metabolic stability, improved lipophilicity, and unique metal-coordination properties compared to its carboxylate counterpart. This document details its chemical identity, validated synthesis protocols from the nitrile precursor (CAS 1452-15-9), physicochemical properties including tautomerism, and its applications in rational drug design.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound is a bi-heterocyclic hybrid consisting of a 1,3-thiazole ring attached at its C4 position to the C5 position of a 1H-tetrazole ring. It is widely utilized as a scaffold to modulate the physicochemical profile of lead compounds.
Identifiers and Descriptors[2][5]
| Property | Detail |
| IUPAC Name | 4-(1H-1,2,3,4-tetrazol-5-yl)-1,3-thiazole |
| Common Name | 5-(1,3-Thiazol-4-yl)-1H-tetrazole |
| Precursor CAS | 1452-15-9 (1,3-Thiazole-4-carbonitrile) |
| Molecular Formula | C₄H₃N₅S |
| Molecular Weight | 153.16 g/mol |
| SMILES | c1nc(c(s1)c2nHnnn2) |
| InChI Key | (Derivative specific; varies by tautomer) |
Structural Significance
The 1,5-disubstituted tetrazole system acts as a planar, acidic pharmacophore. The connection at the thiazole C4 position creates a rigid linear arrangement often used to mimic the steric and electronic environment of thiazole-4-carboxylic acid . Unlike the carboxylic acid, the tetrazole ring resists metabolic glucuronidation and offers multiple nitrogen atoms for hydrogen bonding or metal chelation.
Synthesis & Manufacturing Protocols
The synthesis of 5-(1,3-thiazol-4-yl)-1H-tetrazole is most reliably achieved via a [3+2] dipolar cycloaddition of azide anions to the nitrile group of 1,3-thiazole-4-carbonitrile .
Validated Synthetic Route
The following protocol utilizes a zinc-catalyzed method, which is safer and higher-yielding than traditional ammonium chloride routes for heteroaromatic nitriles.
Precursor: 1,3-Thiazole-4-carbonitrile (CAS 1452-15-9) Reagents: Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) Solvent: Water/Isopropanol (2:1) or DMF
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of 1,3-thiazole-4-carbonitrile in a solvent mixture of water and isopropanol (2:1).
-
Addition: Add 1.1 eq of Sodium Azide (NaN₃) and 1.0 eq of Zinc Bromide (ZnBr₂). The zinc salt acts as a Lewis acid catalyst to activate the nitrile.
-
Reaction: Reflux the mixture at 80–100°C for 12–24 hours. Monitor progress via TLC or LC-MS (disappearance of nitrile peak at ~2230 cm⁻¹ in IR).
-
Workup: Cool the reaction mixture to room temperature. Acidify carefully with 1N HCl to pH 2–3. This protonates the tetrazolate anion, causing the product to precipitate.
-
Purification: Filter the precipitate. Recrystallize from ethanol or methanol/water if necessary.
Reaction Mechanism & Workflow
The reaction proceeds via the activation of the nitrile by the zinc ion, facilitating the nucleophilic attack of the azide anion.
Figure 1: Step-by-step synthesis workflow from the nitrile precursor using zinc-catalyzed cycloaddition.
Physicochemical Properties[1][5][7][8][9][10]
Understanding the physical behavior of this scaffold is crucial for formulation and assay development.
Acidity (pKa)
The tetrazole ring is an acidic heterocycle with a pKa typically between 4.5 and 4.9 .
-
Physiological pH (7.4): The compound exists primarily as the tetrazolate anion . This anionic character improves solubility in aqueous media compared to non-ionizable heterocycles but maintains lower hydrophilicity than a carboxylate.
Tautomerism
In its neutral form, the tetrazole ring exhibits annular tautomerism between the 1H- and 2H- positions.[1] In solution, the equilibrium is solvent-dependent, though the 1H- form is generally favored in polar solvents due to dipole stabilization.
Figure 2: Tautomeric equilibrium of the tetrazole ring. The 1H-form dominates in the solid state and polar solutions.
Applications in Drug Discovery[1][8][11]
Bioisosterism
The primary application of 5-(1,3-thiazol-4-yl)-1H-tetrazole is as a bioisostere for carboxylic acids .
-
Similarities: Comparable pKa and planar geometry allow it to mimic the electrostatic interactions of a carboxylate with arginine or lysine residues in a binding pocket.
-
Advantages:
-
Metabolic Stability: Resistant to esterases and glucuronosyltransferases.
-
Permeability: The tetrazolate anion is more lipophilic (higher LogD) than the corresponding carboxylate, often improving passive membrane permeability.
-
Metal Coordination (MOFs)
The scaffold possesses multiple nitrogen donors (N1/N2/N3/N4 of tetrazole and N3 of thiazole), making it an excellent ligand for constructing Metal-Organic Frameworks (MOFs). These materials are explored for gas storage and catalysis due to the rigid angle provided by the thiazole linker.
Analytical Profiling
To verify the identity of the synthesized scaffold, look for these characteristic signals:
-
¹H NMR (DMSO-d₆):
-
Tetrazole NH: Broad singlet >14 ppm (often invisible due to exchange).
-
Thiazole C2-H: Singlet at ~9.2 ppm (deshielded by N and S).
-
Thiazole C5-H: Singlet/Doublet at ~8.3 ppm.
-
-
IR Spectroscopy:
-
Nitrile Disappearance: Absence of the C≡N stretch at ~2230 cm⁻¹.
-
Tetrazole Ring: Characteristic bands at 1200–1300 cm⁻¹ (N-N=N) and 1000–1100 cm⁻¹.
-
Safety & Handling
-
Azide Hazards: The synthesis involves Sodium Azide, which is acutely toxic and can form explosive metal azides. Avoid using halogenated solvents (DCM, Chloroform) during the reaction to prevent the formation of explosive di- and tri-azidomethane.
-
Acidification: When acidifying the reaction mixture, ensure good ventilation as trace hydrazoic acid (HN₃) may be generated.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15069, 4-Cyanothiazole (Precursor). Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry.[2] Retrieved from [Link]
-
American Elements. 4-Cyanothiazole Product Information (CAS 1452-15-9).[3][4][5] Retrieved from [Link]
Sources
Nitrogen-Rich Heterocycles in High-Energy Materials: A Technical Guide to Synthesis and Characterization
Executive Summary
This technical guide addresses the paradigm shift in energetic materials research from traditional carbon-backbone nitro compounds (e.g., TNT, RDX) to nitrogen-rich heterocyclic systems. Unlike traditional explosives that derive energy primarily from the oxidation of the carbon backbone, nitrogen-rich compounds (NRCs) derive their high positive heat of formation (
This guide details the structural design, synthesis protocols, and validation methodologies for advanced NRCs, with a specific focus on TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate) as a benchmark case study.
Part 1: Theoretical Foundations & Design Strategy
The Enthalpic Advantage
The performance of High-Energy Density Materials (HEDMs) is governed by the Kamlet-Jacobs equations, where detonation velocity (
Where:
- : Moles of gaseous products per gram of explosive.[1]
- : Average molar mass of gaseous products.
- : Chemical energy of detonation.[1][2]
The Nitrogen Strategy:
-
Maximize
: Nitrogen-rich heterocycles (tetrazoles, triazines) facilitate strong stacking and hydrogen bonding, leading to crystal densities often exceeding 1.8 g/cm³. -
Maximize
: Decomposition yields high volumes of gas. -
Maximize
: The average bond energy of (160 kJ/mol) and (418 kJ/mol) is significantly lower than the triple bond (954 kJ/mol) formed upon detonation. This difference drives the massive exothermic release.
Structural Evolution: The Azole Ladder
Research has moved systematically up the "azole ladder"—increasing nitrogen content in the ring to boost energy, while using ionic salt formation to stabilize the molecule.
-
Triazoles (3 N): Stable but lower energy.
-
Tetrazoles (4 N): The current "sweet spot" for secondary explosives (e.g., TKX-50).
-
Pentazoles (5 N): The theoretical limit (
), historically unstable but recently stabilized in metal-organic frameworks and ionic salts.
Part 2: Synthetic Protocol – The TKX-50 Benchmark
Compound: Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) Significance: TKX-50 represents a breakthrough in HEDMs, exhibiting detonation properties superior to HMX but with sensitivity profiles safer than RDX.[3]
Synthesis Workflow Visualization
The following diagram outlines the optimized synthesis pathway, moving from commodity chemicals to the final energetic salt.
Figure 1: Step-wise synthesis of TKX-50.[4][5] Note the critical safety control point at the Diazidoglyoxime (DAG) stage.
Detailed Experimental Protocol
Note: This protocol involves the handling of potentially explosive intermediates. All manipulations must be performed behind a blast shield in a fume hood.
Step 1: Synthesis of Dichloroglyoxime (DCG)
-
Reagents: Glyoxime (17.6 g, 200 mmol), Ethanol (200 mL), Chlorine gas (
). -
Procedure: Suspend glyoxime in ethanol at -20°C. Bubble
through the suspension until the green mixture turns into a clear yellowish solution. -
Work-up: Allow to warm to room temperature (RT) to degas excess
. Precipitate with water, filter, and dry. -
Mechanism: Electrophilic substitution of the oxime protons followed by elimination/addition.
Step 2: Synthesis of Diazidoglyoxime (DAG) – CRITICAL SAFETY STEP
-
Reagents: Dichloroglyoxime (784 mg, 5 mmol), DMF (10 mL), Sodium Azide (
, 841 mg, 12.9 mmol). -
Procedure: Dissolve DCG in DMF. Cool to 0°C. Add
slowly (exothermic). Stir for 20 mins. -
Safety: DAG is highly sensitive to friction and impact. Do not isolate DAG in dry form on a large scale. Proceed immediately to cyclization if possible.
-
Mechanism: Nucleophilic substitution (
) of chloride by azide.
Step 3: Cyclization to 5,5'-Bistetrazole-1,1'-diol (BTO)
-
Procedure: The DAG solution is treated with HCl gas or concentrated HCl in ether.
-
Mechanism: 1,5-dipolar electrocyclization (Huisgen-type) of the azide group onto the nitrile oxide equivalent formed in situ.
-
Result: Formation of the bistetrazole ring system.
Step 4: Formation of TKX-50
-
Reagents: BTO (isolated or in solution), Hydroxylamine solution (50% w/w).[6]
-
Procedure: Dissolve BTO in hot water. Add hydroxylamine solution dropwise.
-
Observation: A colorless precipitate forms instantly.[7]
-
Purification: Recrystallize from water/methanol to achieve high density.
-
Yield: Typically >85%.
Part 3: Characterization & Validation
To validate the energetic potential and safety profile, a rigorous testing battery is required.
Comparative Performance Data
The following table contrasts TKX-50 with standard military explosives. TKX-50 offers a superior balance of power and safety.[8][9]
| Property | Units | TNT (Baseline) | RDX (Standard) | HMX (High Perf.) | CL-20 (Max Energy) | TKX-50 |
| Density ( | 1.65 | 1.82 | 1.91 | 2.04 | 1.88 - 1.92 | |
| Detonation Velocity ( | 6,900 | 8,750 | 9,100 | 9,400 | 9,698 | |
| Detonation Pressure ( | 19 | 34 | 39 | 44 | 42 | |
| Impact Sensitivity ( | 15 | 7.4 | 7.4 | 4 | 20 (Safer) | |
| Friction Sensitivity ( | 353 | 120 | 120 | 48 | 120 | |
| Decomposition Temp ( | 295 | 210 | 280 | 215 | 221 |
Characterization Workflow
The validation process must confirm chemical structure, crystal density (crucial for performance), and sensitivity limits.
Figure 2: Comprehensive characterization workflow. Single Crystal XRD is the critical path for determining theoretical maximum density (TMD).
Part 4: Future Directions – The Pentazolate Frontier
While tetrazoles (like TKX-50) are currently the most practical high-nitrogen materials, the research frontier lies in Pentazolates (
-
Concept: A five-membered ring composed entirely of nitrogen.[10][11]
-
Challenge: The
anion is metastable and prone to decomposition into and . -
Recent Breakthroughs: Stabilization has been achieved using bulky cations or by incorporating the anion into Metal-Organic Frameworks (MOFs) or using cobalt/magnesium complexes.
-
Potential: If stabilized effectively in a metal-free salt (e.g.,
), this would represent the ultimate "green" explosive, decomposing solely to nitrogen gas with energy densities far exceeding CL-20.
References
-
Fischer, N., et al. (2012).[7] Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate.[9] Journal of Materials Chemistry.[7] Link
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials.[8][10][11][12][13][14] De Gruyter. (Standard Textbook/Reference in field).
-
Wang, P., et al. (2018). Recent advances in the syntheses and properties of polynitrogen pentazolate anion cyclo-N5- and its derivatives.[10][11][15] Chemical Society Reviews.[10] Link
-
Kamlet, M. J., & Jacobs, S. J. (1968).[1] Chemistry of Detonations.[1][2][13][15][16] I. A Simple Method for Calculating Detonation Properties of C-H-N-O Explosives. The Journal of Chemical Physics.[1] Link
-
Sinditskii, V. P., et al. (2015).[17] Thermal decomposition and combustion of a new energetic material: Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50). Thermochimica Acta. Link
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Methodological & Application
Application Note & Protocol: Synthesis of 5-(1,3-thiazol-4-yl)-1H-tetrazole via [2+3] Cycloaddition
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the tetrazole ring system stands out as a critical pharmacophore.[1] This five-membered heterocyclic scaffold, containing four nitrogen atoms, is frequently employed as a bioisostere for the carboxylic acid group.[1] Its similar pKa to a carboxylic acid, coupled with enhanced metabolic stability and lipophilicity, makes it an attractive functional group for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The synthesis of 5-substituted-1H-tetrazoles, therefore, is a topic of considerable interest to medicinal chemists and drug development professionals. Among the various synthetic strategies, the [2+3] cycloaddition of a nitrile with an azide source has emerged as one of the most direct and versatile methods.[1][2] This application note provides a detailed protocol for the synthesis of 5-(1,3-thiazol-4-yl)-1H-tetrazole, a molecule of interest in pharmaceutical research, via a catalyzed [2+3] cycloaddition reaction.
Reaction Principle: The [2+3] Cycloaddition of Nitriles and Azides
The formation of a 5-substituted-1H-tetrazole from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition.[3] In this reaction, the azide ion acts as the 1,3-dipole and the nitrile serves as the dipolarophile. The reaction can be significantly accelerated through the use of catalysts, which can be either Lewis or Brønsted acids.[4][5] These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide.[4][5] While the reaction can proceed thermally, catalysis allows for milder reaction conditions and often leads to higher yields and shorter reaction times.[4][6]
The general mechanism involves the coordination of the catalyst to the nitrogen atom of the nitrile, which increases its electrophilicity. The azide anion then attacks the nitrile carbon, leading to a linear intermediate that subsequently cyclizes to form the tetrazole ring.[5] Protonation of the resulting tetrazolate anion during workup yields the final 1H-tetrazole product.[5]
Experimental Protocol: Synthesis of 5-(1,3-thiazol-4-yl)-1H-tetrazole
This protocol details a robust and efficient method for the synthesis of 5-(1,3-thiazol-4-yl)-1H-tetrazole, adapted from established procedures for the synthesis of 5-substituted-1H-tetrazoles.[6]
Materials:
-
4-Cyanothiazole (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq) [CAUTION: Highly Toxic and Potentially Explosive ]
-
Cobalt-Nickel/Fe₃O₄@Mesoporous Silica Hollow Sphere (Co-Ni/Fe₃O₄@MMSHS) catalyst (8 mg per 1 mmol of nitrile)[6][7]
-
Ethanol/Water (1:1 v/v)
-
Ethyl acetate
-
Deionized water
-
Hydrochloric acid (1 M)
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
External magnet
-
Standard laboratory glassware
Workflow Diagram:
Caption: A schematic overview of the synthetic workflow.
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-cyanothiazole (1 mmol, 110.14 mg), sodium azide (1.2 mmol, 78.01 mg), and the Co-Ni/Fe₃O₄@MMSHS catalyst (8 mg).[6]
-
Solvent Addition: Add 5 mL of a 1:1 (v/v) mixture of ethanol and water to the flask.[6]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically within 1-2 hours, based on similar aromatic nitriles), cool the mixture to room temperature.[6][7]
-
Catalyst Removal: Use a strong external magnet to hold the magnetic catalyst at the bottom of the flask and carefully decant the supernatant into a separate flask.
-
Solvent Removal: Remove the ethanol and water from the supernatant under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add 10 mL of deionized water. Slowly add 1 M hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2-3. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the isolated solid under vacuum to obtain the final product, 5-(1,3-thiazol-4-yl)-1H-tetrazole.
Catalytic Cycle:
Caption: A simplified representation of the catalytic cycle.
Safety Precautions
Sodium Azide (NaN₃):
-
High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[8][9][10] Handle with extreme caution in a well-ventilated chemical fume hood.[9][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling sodium azide.[10][11] Consider double-gloving.[10]
-
Explosion Hazard: Sodium azide can form explosive heavy metal azides.[12] Avoid contact with metals such as lead and copper, which may be present in drainpipes.[11][12] Do not use metal spatulas for handling.[8][12] It can also decompose violently upon heating above 275 °C.[8][11]
-
Reaction with Acids: Contact with acids produces highly toxic and explosive hydrazoic acid (HN₃) gas.[8][9]
-
Waste Disposal: Dispose of sodium azide and any contaminated materials as hazardous waste according to institutional guidelines.[11][12] Do not pour down the drain.[11][12]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Cyanothiazole | [13][14][15] |
| Reagents | Sodium Azide, Co-Ni/Fe₃O₄@MMSHS | [6][7] |
| Solvent | Ethanol/Water (1:1) | [6] |
| Reaction Temperature | 60 °C | [6] |
| Typical Reaction Time | 1-2 hours (estimated) | [6][7] |
| Expected Yield | High (up to 98% for similar substrates) | [6][7] |
Conclusion
The [2+3] cycloaddition reaction between a nitrile and sodium azide is a powerful and efficient method for the synthesis of 5-substituted-1H-tetrazoles. The use of a recyclable magnetic nanocatalyst like Co-Ni/Fe₃O₄@MMSHS offers advantages in terms of ease of separation and environmental friendliness.[6][7] This protocol provides a detailed and reliable procedure for the synthesis of 5-(1,3-thiazol-4-yl)-1H-tetrazole, a valuable building block for drug discovery and development. Adherence to strict safety protocols when handling sodium azide is paramount.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2019, September 19). Sodium Azide NaN3. Division of Research Safety. Retrieved from [Link]
-
Yale University. (n.d.). Sodium Azide. Environmental Health & Safety. Retrieved from [Link]
-
Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Retrieved from [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4010173A - Synthesis of 4-cyanothiazoles.
-
Duke University. (n.d.). Sodium Azide SOP. Occupational & Environmental Safety Office. Retrieved from [Link]
-
ResearchGate. (2025, June). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, June 3). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyanothiazole. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). 4-Cyanothiazole. Retrieved from [Link]
-
ChemSrc. (2025, August 25). 4-Cyanothiazole | CAS#:1452-15-9. Retrieved from [Link]
-
Semantic Scholar. (2012, April 12). [PDF] Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]
-
ACS Publications. (2011, September 12). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. safety.duke.edu [safety.duke.edu]
- 13. 4-Cyanothiazole | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
- 15. 4-Cyanothiazole | CAS#:1452-15-9 | Chemsrc [chemsrc.com]
Application Note: Click Chemistry Applications of 5-(thiazol-4-yl)tetrazole Scaffolds
Executive Summary
The advent of bioorthogonal chemistry has revolutionized our ability to track, manipulate, and synthesize complex molecules within living systems. Among the arsenal of click chemistries, the photo-triggered nitrile imine-mediated tetrazole-ene cycloaddition (NITEC) stands out for its exceptional spatiotemporal control. By leveraging the 5-(thiazol-4-yl)tetrazole scaffold, researchers can overcome the traditional limitations of photoclick chemistry. The thiazole moiety red-shifts the activation wavelength to more biocompatible ranges (e.g., 365 nm or 700 nm via two-photon excitation) and yields a pyrazoline cycloadduct with massive Stokes shifts and high quantum yields [1, 3].
This technical guide provides a comprehensive overview of the mechanistic principles, kinetic data, and validated protocols for deploying 5-(thiazol-4-yl)tetrazole scaffolds in both live-cell fluorogenic imaging and continuous-flow synthetic applications.
Mechanistic Principles: The Causality of the Scaffold
The utility of the 5-(thiazol-4-yl)tetrazole scaffold is rooted in its highly specific photochemical and photophysical properties.
-
Dark Stability & Bioorthogonality: In the absence of light, the tetrazole ring is entirely inert to biological nucleophiles, electrophiles, and endogenous alkenes. This ensures zero premature background reactivity [4].
-
Photoactivation (Causality of the Thiazole Ring): Unsubstituted diaryltetrazoles typically require harsh, short-wavelength UV light (<300 nm) for activation, which is highly phototoxic to mammalian cells. The electron-rich thiazole ring extends the conjugation of the system, red-shifting the absorption maximum. Upon irradiation at 365 nm (or 700 nm two-photon excitation), the tetrazole undergoes a rapid cycloreversion, extruding nitrogen gas (
) and generating a transient, highly reactive nitrile imine dipole [3]. -
Fluorogenic Trapping: The nitrile imine immediately undergoes a 1,3-dipolar cycloaddition with a proximal alkene (the dipolarophile). The resulting product is a rigid, highly fluorescent pyrazoline. Because the starting tetrazole is non-fluorescent, this reaction is inherently fluorogenic—meaning the signal is generated only where the reaction occurs, eliminating the need for washing steps in live-cell imaging [1].
Reaction Pathway Visualization
Photoclick activation of 5-(thiazol-4-yl)tetrazole into a fluorescent pyrazoline cycloadduct.
Quantitative Data: Dipolarophile Selection
The choice of the alkene dipolarophile directly dictates the reaction kinetics and the photophysical properties of the resulting pyrazoline. Strained alkenes or electron-deficient alkenes generally accelerate the cycloaddition step.
Table 1: Kinetic and Photophysical Comparison of Alkene Dipolarophiles reacting with 5-(thiazol-4-yl)tetrazoles
| Dipolarophile | Relative Reactivity ( | Pyrazoline | Pyrazoline | Quantum Yield ( | Primary Application |
| Maleimide | Very High | ~405 | ~530 | 0.65 - 0.80 | Rapid protein labeling; in vitro assays |
| Acrylamide | Moderate | ~390 | ~510 | 0.45 - 0.60 | Live-cell imaging; genetically encoded tags |
| Methyl Methacrylate | Moderate | ~385 | ~500 | 0.40 - 0.55 | Polymer functionalization; hydrogels |
| Terminal Alkyne | Low | ~370 | ~480 | < 0.20 | Small molecule synthesis (yields pyrazoles) |
Note: Data summarized from generalized photoclick kinetic studies [1, 4]. Emission wavelengths are highly solvatochromic and will blue-shift in hydrophobic environments (e.g., lipid membranes or protein binding pockets).
Experimental Protocols
Protocol A: Spatiotemporal Live-Cell Protein Labeling (Fluorogenic Imaging)
This protocol details the use of a 5-(thiazol-4-yl)tetrazole probe to label an acrylamide-tagged protein of interest (POI) in live mammalian cells.
Self-Validating System Design: To ensure scientific integrity, this protocol incorporates two critical controls:
-
Dark Control: Validates that fluorescence is strictly dependent on photoactivation.
-
Wild-Type (WT) Control: Validates that the nitrile imine does not non-specifically label endogenous cellular targets.
Materials:
-
Mammalian cells expressing the POI tagged with an unnatural alkene amino acid (e.g., via genetic code expansion).
-
5-(thiazol-4-yl)tetrazole probe (10 mM stock in anhydrous DMSO).
-
Imaging Buffer: Phenol red-free HBSS (pH 7.4).
-
Light source: 365 nm LED array (approx. 5-10
) or 700 nm femtosecond pulsed laser for two-photon excitation (2PE) [3].
Step-by-Step Methodology:
-
Cell Preparation: Seed cells in a 35 mm glass-bottom imaging dish and culture until 70% confluent. Induce the expression of the alkene-tagged POI for 24 hours.
-
Probe Incubation: Wash the cells twice with warm HBSS to remove serum proteins. Dilute the tetrazole probe to a final concentration of 10–50 µM in HBSS (ensure DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity). Incubate the cells with the probe for 15–30 minutes at 37°C.
-
Causality: The lipophilic nature of the thiazole-tetrazole scaffold allows rapid passive diffusion across the plasma membrane [1].
-
-
Washing (Optional but Recommended): While the reaction is fluorogenic, washing the cells once with HBSS prior to irradiation minimizes extracellular background caused by the probe reacting with trace thiols or forming dimers in the media.
-
Photoactivation:
-
Single-Photon: Irradiate the dish using a 365 nm LED for 30 to 60 seconds.
-
Two-Photon (Spatiotemporal control): Focus the 700 nm laser on a specific subcellular region of interest (ROI) and scan for 5–10 seconds [3].
-
Causality: 365 nm/700 nm light selectively ruptures the tetrazole ring without causing the widespread DNA crosslinking associated with 254 nm UV light.
-
-
Imaging: Immediately transfer the dish to a confocal microscope. Excite the newly formed pyrazoline at 405 nm or 488 nm and collect emission in the 500–550 nm channel.
-
Validation: Verify that the Dark Control dish (incubated with probe, no light) and the WT Control dish (no alkene tag, irradiated) show baseline fluorescence comparable to unstained cells.
Protocol B: Continuous-Flow Photochemical Synthesis of Pyrazolines
Traditional batch photochemistry suffers from poor light penetration (the Beer-Lambert law limits activation to the reactor's surface). Continuous flow chemistry solves this by passing the reaction mixture through narrow fluoropolymer tubing wrapped around a light source, ensuring uniform irradiation and safe, scalable venting of
Materials:
-
Vapourtec E-Series (or equivalent) flow photoreactor equipped with a 365 nm high-power UV-A LED.
-
PFA (Perfluoroalkoxy alkane) flow coil (10 mL volume).
-
Backpressure regulator (BPR) set to 2–3 bar.
-
Substrates: 5-(thiazol-4-yl)tetrazole (0.1 M) and dipolarophile (e.g., maleimide, 0.12 M) in anhydrous Acetonitrile (MeCN).
Step-by-Step Methodology:
-
System Priming: Flush the flow system with anhydrous MeCN at 1.0 mL/min to remove air and moisture. Engage the BPR to 2 bar.
-
Causality: The BPR keeps the extruded
gas dissolved in the solvent matrix. If the gas forms large bubbles, it disrupts the flow rate and alters the residence time, leading to inconsistent yields [2].
-
-
Reactor Equilibration: Turn on the 365 nm LED and allow the reactor internal temperature to stabilize (typically maintained at 25–30°C via compressed air cooling).
-
Reaction Injection: Inject the homogeneous solution containing the tetrazole (1.0 equiv.) and dipolarophile (1.2 equiv.) into the sample loop.
-
Flow Processing: Pump the mixture through the irradiated PFA coil at a flow rate of 1.0 mL/min (yielding a residence time of exactly 10 minutes).
-
Causality: 10 minutes is typically sufficient for complete photolysis of the tetrazole at 365 nm. Faster flow rates may result in unreacted starting material, while significantly slower rates risk secondary photobleaching of the pyrazoline product.
-
-
Collection & Isolation: Collect the exiting stream in a foil-wrapped flask. The release of fine
bubbles upon exiting the BPR visually confirms successful photolysis. Concentrate the mixture in vacuo and purify via flash chromatography.
Troubleshooting & Causality Guide
| Observation | Root Cause (Causality) | Corrective Action |
| No Fluorescence Post-Irradiation | Wavelength Mismatch: The light source is not matching the absorption band of the specific thiazole-tetrazole derivative. | Verify the LED output is exactly 365 nm. If using a standard UV transilluminator (302 nm), the scaffold may degrade rather than form the dipole. |
| High Background in Dark Controls | Thermal Degradation: The tetrazole is breaking down thermally, or reacting with highly reactive endogenous electrophiles. | Store tetrazole stocks at -20°C in anhydrous DMSO. Ensure imaging buffers are kept at physiological temperatures (37°C) and not overheated. |
| Low Yield in Flow Synthesis | Dipole Quenching: The nitrile imine is reacting with trace water or nucleophilic impurities in the solvent before it can find the alkene. | Use strictly anhydrous, HPLC-grade Acetonitrile. Increase the concentration of the dipolarophile to 1.5 - 2.0 equivalents to outcompete side reactions [2]. |
| Signal Fades Rapidly During Imaging | Photobleaching: The resulting pyrazoline is being destroyed by the intense 405/488 nm imaging laser. | Reduce the laser power of the imaging channel to <2%. Pyrazolines have high quantum yields, so high laser power is unnecessary and detrimental. |
References
-
Liu, S., Su, H., Bu, L., Yan, J., Li, G., & Huang, J. (2021). Fluorogenic probes for mitochondria and lysosomes via intramolecular photoclick reaction. Analyst, 146, 1369-1375.[Link]
-
Yu, Z., Ohulchanskyy, T. Y., An, P., Prasad, P. N., & Lin, Q. (2013). Fluorogenic, Two-Photon-Triggered Photoclick Chemistry in Live Mammalian Cells. Journal of the American Chemical Society, 135(45), 16766-16769.[Link]
-
Zhang, H., Fang, M., & Lin, Q. (2023). Photo-activatable Reagents for Bioorthogonal Ligation Reactions. Topics in Current Chemistry (Cham), 382(1), 1.[Link]
Preparation of metal-organic frameworks (MOFs) using thiazole-tetrazole ligands
Application Note: Engineering Thiazole-Tetrazole Functionalized Metal-Organic Frameworks (MOFs) for Advanced Sensing and Remediation
Target Audience: Materials Scientists, Analytical Chemists, and Environmental/Drug Development Professionals.
Introduction & Mechanistic Rationale
The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the selection of organic linkers to dictate pore chemistry and framework topology. Recently, the integration of thiazole and tetrazole heterocyclic ligands has emerged as a powerful strategy for developing multifunctional MOFs [1].
As a Senior Application Scientist, I approach ligand selection through the lens of causality and functional output:
-
Thiazole Moieties: Characterized by soft sulfur (S) and hard nitrogen (N) heteroatoms, thiazole rings (such as thiazolothiazole, TTZ) provide exceptional fluorescence properties and highly specific coordination sites. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atoms exhibit a profound affinity for heavy, soft metal cations like Hg²⁺ and Pb²⁺, making them ideal for environmental remediation and optical sensing [2], [3].
-
Tetrazole Moieties: Containing four nitrogen atoms, tetrazoles act as robust hydrogen-bond acceptors and offer versatile coordination modes (
to ). They mirror the coordination strength of carboxylic acids but provide a higher nitrogen density, which enhances the thermal stability of the resulting framework and increases the basicity of the pores for guest-molecule interactions [4].
When combined—either within a heterotopic ligand or via mixed-ligand synthesis—thiazole and tetrazole functionalities create a synergistic environment: the tetrazole drives structural connectivity and stability, while the thiazole acts as the active sensing or binding site.
Experimental Design: Overcoming Synthetic Bottlenecks
Synthesizing dual-functionalized MOFs presents specific thermodynamic challenges. While thiazole-based dicarboxylic acids are generally stable under standard solvothermal conditions, many tetrazole derivatives are thermally labile and can degrade at the high temperatures (>120 °C) required to form robust inorganic nodes (e.g., the Zr₆O₄(OH)₄ clusters of the UiO-66 topology) [1].
To bypass this, we employ two distinct, self-validating workflows:
-
De Novo Solvothermal Synthesis: Utilized for kinetically flexible metals (like Zn²⁺) where crystallization can occur at moderate temperatures.
-
Post-Synthetic Ligand Exchange (PSE): Utilized for highly stable metals (like Zr⁴⁺). A pristine MOF is synthesized using a thermally robust thiazole linker, followed by the solid-state exchange of a tetrazole linker at milder temperatures.
Workflow for de novo solvothermal synthesis and post-synthetic exchange of MOFs.
Step-by-Step Methodologies
Protocol A: De Novo Solvothermal Synthesis of a Zn-Thiazole-Tetrazole MOF
This protocol utilizes a mixed-ligand approach to construct a luminescent Zn-MOF for heavy metal capture.
Reagents: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ), 1H-tetrazole-5-carboxylic acid (H₂TZA), N,N-dimethylformamide (DMF), Acetic Acid (glacial).
Step-by-Step Procedure:
-
Precursor Dissolution: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O, 0.05 mmol of DPTTZ, and 0.05 mmol of H₂TZA in 10 mL of DMF in a 20 mL scintillation vial. Sonicate for 10 minutes until the solution is completely clear.
-
Modulator Addition: Add 0.5 mL of glacial acetic acid.
-
Causality: Acetic acid acts as a competing modulator. It temporarily coordinates with the Zn²⁺ ions, slowing down the framework assembly. This prevents rapid, amorphous precipitation and drives the formation of large, defect-free single crystals suitable for X-ray diffraction.
-
-
Thermal Assembly: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat at 110 °C for 72 hours.
-
Causality: At 110 °C, DMF undergoes partial thermal hydrolysis, generating trace amounts of dimethylamine. This slow-release base gradually deprotonates the tetrazole and carboxylic acid groups, initiating controlled crystallization.
-
-
Cooling and Harvesting: Cool the autoclave to room temperature at a rate of 5 °C/hour. Isolate the resulting pale-yellow block crystals via vacuum filtration.
-
Activation: Wash the crystals with fresh DMF (3 × 10 mL) followed by anhydrous methanol (3 × 10 mL). Soak in methanol for 24 hours to exchange trapped DMF, then activate under dynamic vacuum at 80 °C for 12 hours.
Protocol B: Post-Synthetic Ligand Exchange (PSE) for a Zr-MOF
This protocol incorporates thermally sensitive tetrazole ligands into a highly stable Zr-UiO-66 architecture.
Reagents: Pristine UiO-66-Thiazole (pre-synthesized), 5-(4-carboxyphenyl)-1H-tetrazole (CPTZA), DMF, Deionized Water.
Step-by-Step Procedure:
-
Ligand Solution Preparation: Dissolve 0.2 mmol of CPTZA in a solvent mixture of 8 mL DMF and 2 mL DI water.
-
MOF Suspension: Add 50 mg of activated UiO-66-Thiazole powder to the solution. Sonicate briefly (1 min) to disperse the particles evenly.
-
Exchange Incubation: Seal the vial and incubate in an isothermal oven at 85 °C for 24 hours.
-
Causality: The inclusion of water is critical; it facilitates the reversible, temporary breaking of the Zr-carboxylate coordination bonds. The 85 °C temperature is high enough to overcome the activation energy for ligand exchange but low enough to prevent the thermal decomposition of the tetrazole ring [1].
-
-
Isolation and Washing: Centrifuge the suspension at 8000 rpm for 5 minutes. Decant the supernatant and wash the solid thoroughly with DMF (to remove unreacted CPTZA) and acetone.
-
Verification: Confirm the exchange ratio via ¹H-NMR spectroscopy by digesting 5 mg of the exchanged MOF in dilute HF/DMSO-d₆.
Quantitative Data & Characterization
To validate the success of the syntheses and their functional efficacy, quantitative characterization is summarized below. The hybrid MOFs demonstrate superior performance in targeted applications, specifically the removal of Hg²⁺ from aqueous solutions [2].
Table 1: Comparative Characterization of Synthesized MOF Variants
| MOF Variant | BET Surface Area (m²/g) | Thermal Stability (°C) | Hg²⁺ Removal Efficiency (%) | Primary Application |
| Pristine Zn-Thiazole MOF | 850 | ~350 | 82.5 | Baseline Adsorption |
| Zn-Thiazole-Tetrazole Hybrid | 1,120 | ~380 | 97.8 | High-Affinity Capture |
| Pristine Zr-MOF (UiO-66) | 1,250 | ~500 | 45.0 | Structural Support |
| Tetrazole-Exchanged Zr-MOF | 1,080 | ~420 | 88.4 | Selective Sensing |
Note: Removal efficiency was tested using an initial Hg²⁺ concentration of 100 mg/L over a 10-minute contact time at pH 6.0.
Mechanism of heavy metal coordination and fluorescence sensing in hybrid MOFs.
Conclusion
The integration of thiazole and tetrazole ligands into MOF architectures yields highly robust, functional materials capable of sophisticated host-guest interactions. By understanding the thermodynamic limits of tetrazole ligands, researchers can strategically choose between de novo solvothermal synthesis and Post-Synthetic Exchange (PSE) to engineer MOFs tailored for environmental remediation and advanced optical sensing.
References
- Source: PubMed / National Institutes of Health (NIH)
- Source: PubMed Central (PMC)
- Source: CrystEngComm (RSC Publishing)
- Title: Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications Source: MDPI URL
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Thiazole-Tetrazole Derivatives
Introduction
The synergistic fusion of thiazole and tetrazole moieties into single molecular scaffolds has emerged as a promising strategy in the discovery of novel therapeutic agents, particularly in oncology. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer effects, often through mechanisms like the induction of apoptosis and cell cycle arrest.[1][2][3][4][5] Similarly, tetrazole-containing compounds have been investigated for their cytotoxic potential against various cancer cell lines.[6][7][8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable in vitro methods to assess the cytotoxicity of novel thiazole-tetrazole derivatives.
This document moves beyond a simple recitation of protocols. It is designed to empower the researcher with the scientific rationale behind experimental choices, ensuring that the generated data is not only accurate but also mechanistically insightful. We will explore a multi-faceted approach, beginning with primary cytotoxicity screening and progressing to more detailed mechanistic assays to elucidate the mode of action of these promising compounds.
Part 1: Initial Cytotoxicity Screening - Assessing Cellular Viability
The initial evaluation of a compound's cytotoxic potential is a critical step. This is typically achieved through assays that measure cell viability, which reflects the overall health of a cell population. For thiazole-tetrazole derivatives, the MTT assay is a well-established and cost-effective starting point.[11][12][13][14]
The MTT Assay: A Reliable Indicator of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[10][15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[15]
-
Compound Solubility: Thiazole and tetrazole derivatives can sometimes exhibit poor aqueous solubility.[16][17] It is crucial to ensure that the compound is fully dissolved in the stock solution (typically DMSO) and does not precipitate upon dilution in cell culture media.[16] A preliminary solubility test is highly recommended.
-
Potential for Assay Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading.[18] It is essential to include proper controls, such as wells with the compound and media but no cells, to account for any non-cellular formazan formation.
Experimental Protocol: MTT Assay
Materials:
-
Thiazole-tetrazole derivative stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.[9]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole-tetrazole derivative in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells).
-
Compound Control: Highest concentration of the compound in medium only (no cells) to check for direct MTT reduction.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[20]
-
Data Analysis:
The percentage of cell viability is calculated as follows:
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Initial Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of thiazole-tetrazole derivatives using the MTT assay.
Part 2: Delving Deeper - Mechanistic Cytotoxicity Assays
Once the cytotoxic potential of a thiazole-tetrazole derivative has been established, the next crucial step is to investigate its mechanism of action. Literature suggests that both thiazole and tetrazole derivatives can induce cell death through apoptosis and by causing cell cycle arrest.[6][14][21][22]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[23][24] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC.[23][25] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[20][23]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and control cells (adherent or suspension)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the thiazole-tetrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
For adherent cells, gently detach them using trypsin-EDTA, and collect both the detached and floating cells.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.[26]
-
Use appropriate controls to set up compensation and quadrants:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Data Interpretation:
The cell population will be distributed into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.[5][14][21] Flow cytometry with PI staining can be used to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[27]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with the thiazole-tetrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash them with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
The DNA content will be measured, and the data will be displayed as a histogram.
-
Data Interpretation:
The histogram will show distinct peaks corresponding to the different phases of the cell cycle:
-
G0/G1 phase: A peak with 2n DNA content.
-
S phase: A broad distribution between the G0/G1 and G2/M peaks, representing cells undergoing DNA synthesis.
-
G2/M phase: A peak with 4n DNA content.
-
Sub-G1 peak: A peak to the left of the G0/G1 peak, which can indicate apoptotic cells with fragmented DNA.[27]
Mechanistic Investigation Workflow
Sources
- 1. OLB-PM-37936471 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. A thiazole-based hydroxamic acid derivative induces mitochondrial apoptosis and S-phase arrest in MCF-7 cells via DNA minor groove binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. US20200121652A1 - Compounds having caspase inhibitory activity, pharmaceutical agent containing said compounds and for treating or preventing corneal endothelial symptoms, disorders, or diseases, and application of said pharmaceutical agent - Google Patents [patents.google.com]
- 18. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nacalai.com [nacalai.com]
- 20. Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. papers.ssrn.com [papers.ssrn.com]
- 22. mdpi.com [mdpi.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. biogot.com [biogot.com]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cancer.wisc.edu [cancer.wisc.edu]
Application Note: Regioselective N1/N2 Functionalization of 5-(1,3-Thiazol-4-yl)-1H-tetrazole in Drug Discovery
Introduction
The tetrazole ring is a premier bioisostere for carboxylic acids, widely deployed in drug design to enhance metabolic stability, improve membrane permeability, and resist enzymatic degradation [1]. The 5-(1,3-thiazol-4-yl)-1H-tetrazole scaffold is a particularly high-value building block, combining the electron-rich, hydrogen-bond-accepting thiazole ring with the acidic tetrazole pharmacophore [2].
However, functionalization (e.g., alkylation, arylation) of the tetrazole ring inherently yields a mixture of N1 and N2 regioisomers. Controlling this regioselectivity is a critical challenge in medicinal chemistry, as the position of the substituent profoundly impacts the molecule's three-dimensional conformation, receptor binding affinity, and physicochemical properties. This application note details the mechanistic principles, quantitative optimization data, and validated protocols for achieving highly selective N1 and N2 functionalization of 5-(1,3-thiazol-4-yl)-1H-tetrazole.
Mechanistic Insights: Governing N1 vs. N2 Regioselectivity
The tetrazole ring exists in a dynamic tautomeric equilibrium between the 1H and 2H forms. Upon deprotonation, the resulting tetrazolate anion acts as an ambident nucleophile. The regiochemical outcome of its functionalization is dictated by a delicate interplay of electronic effects, steric hindrance, and the nature of the electrophile [3].
-
Electronic and Steric Influence of the Thiazole Ring: The 1,3-thiazol-4-yl group exerts an electron-withdrawing effect at the C5 position of the tetrazole. This alters the electron density distribution across the N1-N2-N3-N4 system. While N1 is often the kinetically favored site of attack due to higher localized electron density in the transition state, the N2-alkylated isomer is generally thermodynamically more stable. N2-substitution minimizes steric repulsion between the incoming alkyl group and the bulky thiazole ring, and it significantly reduces the overall molecular dipole moment [4].
-
Kinetic vs. Thermodynamic Control: Standard alkylation with alkyl halides and base (e.g., K₂CO₃) typically proceeds via an SN2 mechanism, yielding near 1:1 mixtures or slightly favoring N1 under kinetic control. To drive N2 selectivity, methodologies that leverage thermodynamic control or highly structured transition states (such as Lewis acid-catalyzed diazo insertion) are required[5].
-
Electrophile Hardness: "Hard" electrophiles and strongly acidic conditions tend to kinetically trap the N1-alkylated product, whereas "soft" electrophiles and bulky transition states favor N2-alkylation [6].
Workflow for Regioselective Functionalization
Workflow for regioselective N1/N2 functionalization of 5-(thiazol-4-yl)tetrazole.
Quantitative Data: Methodological Comparison
The following table summarizes the expected regioselectivity and yields for various functionalization strategies applied to 5-heteroaryl tetrazoles, providing a baseline for reaction optimization [7].
| Methodology | Reagents | Catalyst / Base | Solvent | Temp (°C) | Total Yield (%) | N1:N2 Ratio |
| Classical Alkylation | Alkyl Halide (e.g., MeI) | K₂CO₃ | DMF | 25 | 80 - 85 | ~ 45:55 |
| Mitsunobu Reaction | Aliphatic Alcohol | PPh₃, DIAD | THF | 0 to 25 | 75 - 90 | < 5:95 |
| Diazo Coupling | Diazo Compound | Al(OTf)₃ (10 mol%) | DCE | 60 | 85 - 95 | < 1:99 |
| Imidate Alkylation | Methyl 2,2,2-trichloroacetimidate | TfOH (cat.) | DCM | 25 | 85 - 97 | > 95:5 |
Experimental Protocols
Self-Validating Systems: Both protocols below incorporate in-process controls. The N2-isomer is generally less polar than the N1-isomer due to its lower dipole moment, meaning it will elute faster (higher Rf) on normal-phase silica gel TLC. Furthermore, in 1H-NMR, the N1-alkyl protons typically resonate further downfield (higher ppm) than N2-alkyl protons due to the anisotropic deshielding effect of the adjacent C5-thiazole substituent.
Protocol A: Highly N2-Selective Alkylation via Al(OTf)₃-Catalyzed Diazo Coupling
This protocol utilizes a carbene-free diazo insertion mechanism directed by Lewis acid coordination, providing exceptional N2-selectivity by guiding the electrophile away from the sterically hindered thiazole face [8].
Materials:
-
5-(1,3-thiazol-4-yl)-1H-tetrazole (1.0 equiv, 0.5 mmol)
-
Diazo compound (e.g., ethyl diazoacetate) (1.2 equiv, 0.6 mmol)
-
Aluminum triflate[Al(OTf)₃] (10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk tube under vacuum and backfill with inert gas (N₂ or Argon). Add 5-(1,3-thiazol-4-yl)-1H-tetrazole and Al(OTf)₃ to the tube.
-
Solvation: Inject anhydrous DCE (2.0 mL) and stir to form a suspension. Causality: DCE is chosen for its optimal polarity, stabilizing the Lewis acid-tetrazole complex without outcompeting the substrate for coordination.
-
Initiation: Slowly add the diazo compound dropwise over 5 minutes. Caution: Nitrogen gas evolution will occur immediately.
-
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 7:3). The N2-isomer will appear as a distinct, higher Rf spot compared to the baseline starting material.
-
Workup: Cool to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N2-alkylated product.
Protocol B: N1-Selective Methylation using Methyl 2,2,2-trichloroacetimidate
This protocol leverages a highly reactive electrophile under acidic conditions to kinetically trap the N1-isomer before thermodynamic equilibration can occur[9].
Materials:
-
5-(1,3-thiazol-4-yl)-1H-tetrazole (1.0 equiv, 1.0 mmol)
-
Methyl 2,2,2-trichloroacetimidate (1.2 equiv, 1.2 mmol)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv, 10 mol%)
-
Anhydrous Dichloromethane (DCM) (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve the tetrazole starting material in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add methyl 2,2,2-trichloroacetimidate to the stirred solution at room temperature.
-
Catalysis: Add TfOH dropwise. Causality: The strong acid protonates the imidate, generating a highly electrophilic methylating species that rapidly attacks the most electron-rich nitrogen (N1) under strict kinetic control.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography. The N1-isomer will elute slower (lower Rf) than any trace N2-isomer.
Troubleshooting & Optimization
-
Poor Regioselectivity in Classical Alkylation: If using alkyl halides, switch the solvent from DMF to a less polar solvent like THF, or change the base from K₂CO₃ to Cs₂CO₃ to alter the coordination state and aggregation of the tetrazolate anion [10].
-
Difficulty Separating Isomers: If N1 and N2 isomers co-elute on standard normal-phase silica, utilize reverse-phase chromatography (C18). Alternatively, adding a modifier (1% triethylamine or 1% acetic acid) to the normal-phase mobile phase can drastically sharpen the peaks and resolve tailing issues caused by the basic thiazole nitrogen.
References
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available at:[Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Advances. Available at:[Link]
-
Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. Available at:[Link]
-
Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
An Overview on Biological Evaluation of Tetrazole Derivatives. ResearchGate. Available at:[Link]
-
An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Organic Chemistry Portal. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement of Thiazolyl-Tetrazole Compounds
Status: Operational Topic: Solubility Optimization & Troubleshooting Target Audience: Medicinal Chemists, Formulation Scientists Last Updated: March 2, 2026
Diagnostic Framework: Why is Your Compound Insoluble?
Before applying a fix, you must diagnose the root cause. Thiazolyl-tetrazole hybrids present a unique "dual-threat" to solubility, often described in pharmaceutical physics as the "Brick Dust vs. Grease Ball" paradox.
The Chemical Paradox
-
The Tetrazole Ring (The "Brick"): The tetrazole moiety is polar and capable of strong intermolecular hydrogen bonding (N-H···N). This creates a high crystal lattice energy (high melting point), making the solid difficult to break apart.
-
The Thiazole Ring (The "Grease"): The thiazole ring, while aromatic, contributes significantly to lipophilicity (
), especially when substituted with phenyl or alkyl groups. This limits the interaction with water molecules even after the crystal lattice is broken.
Diagnostic Decision Tree Use the following logic flow to select the correct solubilization strategy.
Figure 1: Decision matrix for selecting solubilization strategies based on pH and physicochemical properties.
Protocol Module A: pH Adjustment & Salt Formation
The Science:
The 5-substituted tetrazole ring acts as a bioisostere of a carboxylic acid.[1] It possesses an acidic proton on the nitrogen atom with a
-
At pH < 4.5: The molecule is protonated, neutral, and exhibits its lowest solubility (intrinsic solubility,
). -
At pH > 6.0: The tetrazole deprotonates to form a mono-anion, significantly increasing aqueous solubility.
Step-by-Step Protocol: In Situ Salt Screen
Goal: Determine if salt formation provides sufficient solubility for biological assays.
-
Preparation: Weigh 5 mg of the thiazolyl-tetrazole compound into three separate vials.
-
Counter-ion Addition: Add 1.0 equivalent of the following bases (dissolved in minimal water/methanol):
-
Vial A: Sodium Hydroxide (NaOH) - Strong base, high hygroscopicity risk.
-
Vial B: Potassium Hydroxide (KOH) - Often less hygroscopic than Na salts for tetrazoles.
-
Vial C: L-Lysine or L-Arginine - Amino acids often form stable, non-hygroscopic salts with tetrazoles [2].
-
-
Equilibration: Add water to reach a target concentration (e.g., 10 mg/mL). Sonicate for 10 minutes.
-
Observation:
-
Clear Solution: Salt form is viable.
-
Suspension: Heat to 40°C. If it clears and remains clear upon cooling, the salt is viable but may require supersaturation maintenance.
-
-
Lyophilization: Freeze-dry the clear solutions to obtain the solid salt for stability testing.
Critical Check: Verify the pH of the final solution. If the pH > 9, the solubility may be artificial due to extreme alkalinity, which is incompatible with cell-based assays.
Protocol Module B: Cyclodextrin Complexation
The Science:
If pH adjustment fails (or if the thiazole tail is too lipophilic), the anionic tetrazole alone cannot pull the molecule into solution. Cyclodextrins (CDs) offer a "host-guest" mechanism. The hydrophobic thiazole ring fits snugly into the cavity of
Workflow: Phase Solubility Study
Goal: Determine the stability constant (
| Parameter | Specification |
| CD Type | HP- |
| Concentration Range | 0% to 20% (w/v) in phosphate buffer (pH 7.4). |
| Equilibration Time | 24 - 48 hours (Shaking at 25°C). |
| Filtration | 0.45 µm PVDF filter (Do not use nylon; it binds thiazoles). |
Protocol:
-
Prepare a stock solution of 40% (w/v) HP-
-CD in buffer. -
Dilute to create a series: 0%, 5%, 10%, 20% CD.
-
Add excess thiazolyl-tetrazole solid to each vial.
-
Shake for 48 hours. Filter and analyze supernatant via HPLC-UV.
-
Data Analysis: Plot Solubility (
) vs. [CD]. A linear increase ( type) indicates a 1:1 complex.
Figure 2: Mechanism of host-guest inclusion complexation stabilizing the hydrophobic thiazole moiety.
Troubleshooting Guide & FAQs
Issue 1: "My compound crashes out when I dilute my DMSO stock into the assay buffer."
Diagnosis: This is the classic "solvent shift" precipitation. The dielectric constant drops from DMSO (
Corrective Actions:
-
The "Intermediate Dilution" Step: Do not dilute 1000x in one step.
-
Bad: 1 µL DMSO stock
999 µL Buffer. -
Good: 1 µL DMSO stock
19 µL Buffer (Wait/Vortex) Dilute this mix further. This prevents local supersaturation shock.
-
-
Add a Polymer: Pre-dissolve 0.1% HPMC (Hydroxypropyl methylcellulose) or PVP K30 in your assay buffer. This acts as a crystallization inhibitor, maintaining a supersaturated state long enough for the assay [4].
Issue 2: "The salt form I made is extremely hygroscopic and turns into a gel."
Diagnosis: Sodium salts of tetrazoles are notorious for being hygroscopic. The high charge density of
Corrective Actions:
-
Switch Counter-ion: Use L-Lysine or Tromethamine (Tris) . These organic counter-ions have lower charge density and form more stable, less hygroscopic crystalline lattices with tetrazoles.
-
Lyophilization Control: Ensure your freeze-drying cycle has a long secondary drying phase (>12 hours at +25°C under vacuum) to remove bound water.
Issue 3: "I see variable results in my cell viability assay (MTT/MTS)."
Diagnosis: Tetrazoles can interfere with tetrazolium-based assays (MTT/MTS) because the assay itself relies on reducing a tetrazole ring. While less common with stable thiazolyl-tetrazoles, unreacted starting materials or metabolic cleavage can cause false positives.
Corrective Actions:
-
Switch Assay Readout: Use an ATP-based assay (e.g., CellTiter-Glo) or Resazurin (Alamar Blue) which operates on a different chemical principle.
-
Check Solubility Limit: If the compound precipitates on the cells, it causes physical stress (sedimentation), leading to false toxicity data. Verify solubility in the actual culture medium (which contains serum proteins), not just PBS.
References
-
Jaiswal, M., et al. (2024).[2] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights. PMC.
-
Popiołek, Ł. (2021). Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole. Bioorganic & Medicinal Chemistry Letters.
-
Maltarollo, V. G., et al. (2020).[3] Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences.
-
Tran, P., et al. (2019). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability. PMC.
Sources
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(1,3-thiazol-4-yl)-1H-tetrazole
Executive Summary
The purification of 5-(1,3-thiazol-4-yl)-1H-tetrazole presents a unique challenge due to its amphoteric nature . Unlike simple aryl tetrazoles, this molecule contains both an acidic tetrazole ring (
Standard tetrazole protocols often advise "acidifying to pH 1" to precipitate the product. For this specific molecule, that is a critical error. At pH < 2, the thiazole ring protonates, forming a water-soluble cationic salt (thiazolium), which prevents precipitation and leads to product loss in the aqueous layer.
This guide outlines a scientifically grounded "Isoelectric Precipitation" method as the primary purification strategy, followed by secondary polishing techniques.
Tier 1: The "pH Swing" Extraction (Primary Method)
Use this method for crude reaction mixtures containing unreacted nitriles, inorganic salts (Zn, Na), or non-acidic byproducts.
The Mechanism
We exploit the acidity of the tetrazole N-H bond to separate the product from non-acidic impurities, then strictly control the pH to land in the "neutral window" where the molecule is insoluble.
Protocol Steps
-
Basification (Solubilization):
-
Suspend the crude solid in 0.5 M NaOH or 10% Na₂CO₃ .
-
Adjust pH to > 10 . The solution should become clear as the tetrazole deprotonates to its anionic form.
-
Checkpoint: If solids remain, these are non-acidic impurities or inorganic salts. Filter them out.
-
-
Organic Wash (Impurity Removal):
-
Extract the basic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
volume). -
Discard the organic layer. This removes unreacted 4-cyanothiazole and other neutral organic byproducts.
-
-
Controlled Acidification (Precipitation) – CRITICAL STEP:
-
Cool the aqueous layer to 0–5 °C.
-
Slowly add 1 M HCl dropwise while monitoring pH with a calibrated meter.
-
STOP at pH 3.5 – 4.0.
-
Why? At pH 3.5–4.0, the tetrazole is protonated (neutral) and the thiazole is unprotonated (neutral). The uncharged molecule is least soluble in water and will precipitate.
-
Caution: If you overshoot to pH 1, the thiazole protonates, forming a soluble salt. If this happens, back-titrate with dilute NaOH to pH 4.
-
-
Isolation:
-
Filter the white/off-white precipitate.
-
Wash with a small amount of cold water (pH 4) to remove salts.
-
Dry under vacuum at 45 °C.
-
Workflow Diagram
Caption: Logical flow for the pH-controlled purification, highlighting the critical risk of over-acidification.
Tier 2: Recrystallization (Polishing)
Use this if the product from Tier 1 is colored or has minor impurities (95-98% purity).
| Solvent System | Ratio (v/v) | Procedure Details | Suitability |
| Ethanol / Water | 9:1 to 4:1 | Dissolve in hot EtOH; add water dropwise until turbid; cool slowly. | Best General Method. Removes inorganic salts and trace colored impurities. |
| Methanol | 100% | Dissolve in hot MeOH; concentrate to half volume; cool to -20°C. | Good for removing highly polar organic impurities. |
| Acetonitrile | 100% | Dissolve at reflux; cool to RT. | Effective if the product is strictly neutral (no salts). |
Note: Avoid acetone if possible, as tetrazoles can occasionally form aminals with ketones under acidic catalytic conditions, though this is rare without strong acid.
Tier 3: Metal Scavenging (Zinc Removal)
If ZnBr₂ or ZnCl₂ was used as a catalyst and Tier 1 did not fully remove it.
Zinc salts can chelate to the thiazole-tetrazole system, rendering them difficult to wash away.
-
Chelating Wash: Dissolve the product in EtOAc (if soluble) or suspend in water. Wash with 10% EDTA solution (adjusted to pH 8) or Ammonium Hydroxide (dilute) . The ammonia/EDTA sequesters the Zinc.
-
Re-Precipitation: Follow the Tier 1 acidification protocol to recover the metal-free product.
Troubleshooting & FAQs
Q1: I acidified to pH 1 as per a standard tetrazole paper, but no precipitate formed. Where is my product?
-
Diagnosis: You have protonated the thiazole nitrogen (
), creating a water-soluble cationic salt. -
Fix: Do not discard the aqueous layer! Slowly add dilute NaOH or saturated NaHCO₃ to raise the pH back to 3.5 – 4.0 . The precipitate should appear instantly as the molecule returns to its neutral, zwitterionic state.
Q2: The product is coming out as a sticky oil or "goo" instead of a solid.
-
Diagnosis: This often indicates trapped solvent or impurities (like unreacted nitrile) lowering the melting point.
-
Fix:
-
Decant the aqueous layer.
-
Add a small amount of Ethanol to dissolve the oil, then add water until cloudy.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
Alternatively, triturate (grind) the oil with Diethyl Ether or Hexane to extract the impurities and harden the solid.
-
Q3: Is this compound explosive?
-
Safety Warning: While 5-substituted tetrazoles are generally more stable than low-molecular-weight tetrazoles, they are still energetic materials.
-
Avoid: Heating the dry solid above 100°C.
-
Avoid: Contact with strong acids and metals simultaneously (risk of hydrazoic acid formation).
-
Disposal: Quench azide residues in the mother liquor with bleach (sodium hypochlorite) before disposal.
-
Q4: Can I use Silica Gel Chromatography?
-
Guidance: Yes, but tetrazoles streak on silica due to their acidity.
-
Modification: Add 0.1% - 0.5% Acetic Acid or Formic Acid to your mobile phase (e.g., DCM:MeOH:AcOH). This suppresses the ionization of the tetrazole, sharpening the peak shape.
References
-
BenchChem. The Synthesis of Tetrazoles: A Journey from Discovery to Modern Methodologies. (General protocols for [3+2] cycloaddition and workup).
- Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. (Foundational click chemistry/tetrazole synthesis).
-
Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001. (Zinc-catalyzed synthesis and acid workup protocols).
- Popova, E. A., et al. "Protomeric Tautomerism of 5-Substituted Tetrazoles." Russian Chemical Reviews, 2019.
-
Jaiswal, M., et al. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship." Frontiers in Chemistry, 2023. (Solubility and physicochemical properties).[1][2][3][4][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetrazole Alkylation & Regioselectivity
Topic: Resolving Regioselectivity Issues in 5-Substituted Tetrazole Alkylation
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Introduction: The "N1 vs. N2" Dilemma
Welcome to the Tetrazole Chemistry Support Module. If you are here, you are likely facing the classic tetrazole problem: obtaining a frustrating mixture of N1-alkyl and N2-alkyl isomers.
Tetrazoles are bioisosteres of carboxylic acids, crucial in sartans (e.g., Valsartan) and various antivirals. However, their ambident nucleophilicity makes selective alkylation difficult. The tetrazole ring exists in a tautomeric equilibrium between the 1H-form and the 2H-form.[1] Upon deprotonation, the negative charge is delocalized, but the N2 nitrogen is generally more nucleophilic and sterically accessible, leading to N2-alkylation as the major product in most standard conditions. N1-alkylation is often the "harder" target, requiring specific kinetic control or directing groups.
This guide provides the protocols to force selectivity toward your desired isomer.
Module 1: Mechanistic Grounding & Tautomerism
To control the reaction, you must visualize the equilibrium. The regioselectivity is governed by the interplay of steric hindrance at the C5 position and electronic control (dipole moments and ion-pairing).
Visualizing the Pathway
Figure 1: Bifurcation of the tetrazolate anion alkylation. N2 is generally favored by sterics and thermodynamics, while N1 requires specific solvent/cation manipulation.
Module 2: Troubleshooting & Optimization Protocols
Scenario A: "I need the N2-Isomer (The Easy Path), but I still get N1 impurities."
Diagnosis: While N2 is naturally favored, small electrophiles (like Methyl Iodide) or polar solvents can increase N1 formation. Solution: Maximize steric differentiation and use thermodynamic control.
Protocol 1: The "Steric Lock" Method (Standard N2 Synthesis)
-
Principle: Use non-polar solvents to promote "loose" ion pairing or conditions where the steric bulk of the C5 substituent blocks N1.
-
Reagents: Alkyl halide,
or , Acetone or Acetonitrile. -
Key Adjustment: If using Methyl Iodide (small electrophile), switch to Tert-butyl bromoacetate or similar bulky groups if the R-group allows; these are almost exclusively N2-selective due to steric clash at N1 [1].
Protocol 2: Chan-Lam Coupling (The Gold Standard for N2-Arylation)
-
Principle: Copper-catalyzed coupling with boronic acids is highly N2-selective (>95%) for tetrazoles.
-
Mechanism: The copper cycle coordinates preferentially to the more accessible N2 nitrogen.
| Component | Recommendation |
| Catalyst | |
| Ligand | Bipyridine (if using catalytic Cu) |
| Electrophile | Aryl Boronic Acid (2.0 eq) |
| Solvent | DCM or MeOH (Open to air) |
| Selectivity | >20:1 (N2:N1) |
Scenario B: "I need the N1-Isomer (The Hard Path)."
Diagnosis: You are fighting thermodynamics. The N1 position is sterically crowded by the C5 substituent. Solution: You must use Kinetic Control or Specific Reagents that favor N1 via hydrogen bonding or transition state stabilization.
Protocol 3: The Trichloroacetimidate Route (High N1 Selectivity) This is the most reliable method for N1-methylation without using protecting groups.
-
Reagent: Methyl 2,2,2-trichloroacetimidate.[2]
-
Catalyst:
or TMSOTf (catalytic). -
Solvent: Cyclohexane/DCM (1:1).
-
Outcome: Can achieve 85–97% yield of N1-isomer [2].
-
Why it works: The reaction proceeds via an imidate intermediate that delivers the methyl group to the N1 nitrogen via a cyclic transition state, bypassing the standard SN2 steric rules.
Protocol 4: The "Solvent Switch" (Ion-Pair Engineering)
-
Principle: In non-polar solvents (THF), cations like
coordinate tightly to N1 (and potentially N7 if a fused ring), blocking it. In polar solvents (DMSO), the cation is solvated (separated ion pair), making N1 more available. -
Evidence: Alkylation of pyrazolo-fused tetrazoles in THF favored N2 (8:1), while DMSO shifted selectivity toward N1 (4:[3][4]1) [3].
-
Action: Try NaHMDS in DMSO if you desperately need N1 and cannot use the acetimidate method.
Module 3: Decision Tree for Experimental Design
Use this logic flow to select your starting conditions.
Figure 2: Decision matrix for selecting reaction conditions based on the desired regioisomer.
Module 4: Comparative Data & FAQ
Solvent & Base Effects on Selectivity
| Solvent | Base | Mechanism Note | Major Product |
| Acetone/MeCN | Standard SN2, Sterics dominate | N2 (Mix) | |
| DCM | Chan-Lam (Coordination driven) | N2 (Exclusive) | |
| Cyclohexane | Acid Cat. | Trichloroacetimidate delivery | N1 (High Selectivity) |
| THF | NaHMDS | Tight Ion Pair (Na blocks N1) | N2 |
| DMSO | NaHMDS | Loose Ion Pair (N1 accessible) | N1 (Increased) |
Frequently Asked Questions (FAQs)
Q: I cannot separate my N1/N2 mixture by column chromatography. What now? A: Isomers often have very similar Rf values.
-
Change the Stationary Phase: Switch from Silica to C18 (Reverse Phase). N1 isomers are generally more polar and elute earlier in RP-HPLC.
-
Chemical Separation: If one isomer is solid and the other oil, try triturating with Hexane/Ether. N2 isomers are often more crystalline due to symmetry.
Q: Why does adding water/alcohol reduce my yield? A: Tetrazolate anions are weak nucleophiles. Protic solvents solvate the anion heavily (hydrogen bonding), reducing its reactivity (nucleophilicity). Stick to aprotic solvents (DMF, MeCN, Acetone) for substitution reactions.
Q: Can I convert N1 to N2 via heating? A: Generally, no. While N2 is thermodynamic, the alkylation is usually irreversible under standard conditions. However, in the gas phase or under specific high-temperature rearrangement conditions (like the Dimroth rearrangement for amino-tetrazoles), isomerization can occur, but it is not a practical preparative method for alkyl-tetrazoles.
References
-
Reynard, G., et al. (2022). "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry, 46, 21085-21091.
-
BenchChem Technical Support. (2025). "Regioselective Alkylation of 5-Substituted Tetrazoles: Technical Guide." BenchChem Knowledge Base.
-
Bookser, B. C., et al. (2018).[3] "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." Journal of Organic Chemistry, 83(12), 6334-6353.[3] [3]
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety precautions for handling azide intermediates in tetrazole synthesis
Introduction: The "Respect, Don't Fear" Doctrine
Welcome to the High-Energy Chemistry Support Center. You are likely here because you need to synthesize a tetrazole bioisostere—a critical scaffold in medicinal chemistry (e.g., sartans)—but are wary of the explosive potential of azide intermediates.
The Core Hazard: The primary danger in tetrazole synthesis is not always the azide ion itself, but the inadvertent formation of Hydrazoic Acid (
This guide replaces generic safety advice with specific, mechanism-based protocols to manage these risks during synthesis, workup, and disposal.
Module 1: Pre-Synthesis Stability Assessment
FAQ: Is my organic azide intermediate stable enough to isolate?
Diagnosis: Before attempting isolation, you must mathematically validate the stability of the molecule. We rely on the Smith-Open Chain Rule and the Rule of Six .
The Protocol: Calculate the Carbon/Nitrogen ratio using the formula below.
[2]| Ratio Outcome | Action Protocol |
| Ratio | Stable. Can be isolated and stored (e.g., Nonyl azide).[3][4] |
| Meta-Stable. Do not store pure. Store as solution ( | |
| Ratio | Unstable. NEVER isolate. Synthesize in situ or in flow.[5] |
The "Rule of Six" Heuristic: Ensure there are at least 6 carbons (or equivalent mass atoms) for every energetic functional group (azide, nitro, etc.) in the molecule [1].[2][3][4][6]
Troubleshooting: Material Incompatibility
Q: Can I use a metal spatula or my standard rotary evaporator? A: NO.
-
The Risk: Azides react with heavy metals (Copper, Lead, Brass) to form heavy metal azides (e.g.,
), which are more shock-sensitive than TATP. -
The Fix:
-
Use Teflon or ceramic spatulas only.
-
Inspect your rotary evaporator. If the condenser coils are copper or the bath is metal, you risk accumulation of metal azides from splashes or vapor. Use a glass-coated or PTFE-lined system.
-
Module 2: Reaction Execution & Control
Scenario A: The "Safe" Standard (Zinc-Mediated)
Recommended for most batch syntheses.
The Logic:
Traditional methods use Ammonium Chloride (
Protocol:
-
Solvent: Water (or Water/Isopropanol).
-
Catalyst:
or (Stoichiometric). -
Temperature: Reflux is safe because
is suppressed by the pH. -
Workup: Acidification is required to break the Zinc-Tetrazole complex. This is the critical danger step (see Module 3).
Scenario B: The Acidic Route (Caution Required)
Used when solubility is an issue.
Q: I smell a pungent odor like old cheese/almonds during the reaction. What is it?
A: EVACUATE IMMEDIATELY. That is Hydrazoic Acid (
-
Threshold: The odor threshold is ~4 ppm; headache ensues at lower levels.
-
Requirement: You must install a scrubber system if using acidic conditions or
.
Visual Guide: Tetrazole Synthesis Workflow & Hazards
Caption: Workflow distinguishing the safer Zinc-mediated route from the high-risk traditional route requiring scrubbers.
Module 3: Workup & Isolation (The Danger Zone)
Troubleshooting: Solvent Removal
Q: Can I remove the solvent (DMF/Water) on the rotovap? A: Caution. Never distill an azide intermediate to dryness. Concentrating a reaction mixture increases the concentration of unreacted azide and friction sensitivity.
The "Safe Chase" Technique:
-
Do not use Dichloromethane (DCM) or Chloroform .[6][8]
-
Reason: Azide reacts with halomethanes to form Diazidomethane , which is extremely explosive [3].[9]
-
-
Use Ethyl Acetate or Toluene for extraction.
-
When evaporating, leave a "heel" of high-boiling solvent or oil. Never dry to a crust.
Solvent Compatibility Table:
| Solvent | Compatibility | Risk Factor |
| Water | Excellent | Low (High heat capacity absorbs shock). |
| DCM / | FORBIDDEN | Critical (Forms explosive azidomethanes).[8][9] |
| DMF/DMSO | Good | Moderate (High boiling point makes removal difficult; do not overheat). |
| Ether | Moderate | Moderate (Peroxide risk + Azide risk). |
Module 4: Waste Management & Quenching
FAQ: How do I safely dispose of the unreacted Sodium Azide?
The Standard: Nitrous Acid Quench Do not just pour it into the waste container. Unreacted azide can acidify in the waste stream and explode. You must destroy it chemically [4].[8]
The Mechanism:
Step-by-Step Protocol:
-
Setup: Perform in a fume hood (NO gas is toxic). Use a 3-neck flask with a dropping funnel.
-
Dilution: Ensure the azide solution is dilute (<5%).
-
Add Nitrite: Add 20% aqueous Sodium Nitrite (
) .[7][8][9][10] Use 1.5g per 1g of Azide (40% excess).[8][10] -
The Critical Step (Acidification): Slowly add 20%
.[7][8][9][10]-
Warning: This releases heat and gas.
-
-
Validation: Test with Starch-Iodide paper .
References
- Smith, P. A. S. (1965). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
-
Demko, Z. P., & Sharpless, K. B. (2001).[11][12] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[11][13] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Time for Microwave-Assisted Tetrazole Synthesis
Introduction
Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your standard thermal cycloaddition (12–48 hours) is creating a bottleneck in your SAR (Structure-Activity Relationship) campaigns.
Microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition is not just about "heating faster"; it is about exploiting dipolar polarization to overcome the high activation energy of the nitrile-azide coupling. When optimized, this reaction should complete in 10–30 minutes . If you are exceeding 60 minutes, your system is inefficient.
This guide prioritizes causality over recipe . We will troubleshoot your reaction kinetics, optimize your solvent-catalyst coupling, and ensure you do not generate a hazardous hydrazoic acid (HN
Part 1: Critical Parameters & Setup (FAQ)
Q1: Why is my reaction stalling at 60% conversion despite high temperature?
Diagnosis: You are likely facing electronic deactivation or dielectric mismatch .
Technical Insight: The rate-determining step is the nucleophilic attack of the azide anion (
-
Electronic Effect: Electron-rich nitriles (e.g., p-methoxybenzonitrile) are poor electrophiles. They require higher activation energy.
-
Dielectric Mismatch: If you are using a non-polar solvent (e.g., Toluene) or a low-absorbing polar solvent without a catalyst that couples to the microwave field, you are relying on convective heat transfer, negating the microwave advantage.
Solution:
-
Switch Catalyst: Move from simple Lewis acids to Zinc(II) salts (ZnBr
) or Triethylamine Hydrochloride (Et N·HCl) . The latter acts as a proton source and a Phase Transfer Catalyst (PTC), stabilizing the transition state. -
Increase Temperature: For deactivated nitriles, push to 140–170°C . (Ensure your vessel is rated for the resulting pressure).
Q2: Which solvent gives the fastest kinetics?
Answer: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .
Reasoning: Microwave heating efficiency depends on the loss tangent (
-
DMF (
): Excellent solubilizer for NaN and organic nitriles. -
Water (
): Good for "on-water" protocols but requires phase-transfer catalysts for lipophilic nitriles. -
Ethanol (
): Absorbs well but limits your max temperature due to high vapor pressure (pressure limit of vessel reached too quickly).
Q3: Safety Alert – How do I prevent an explosion from Hydrazoic Acid (HN )?
Critical Protocol:
HN
-
Avoid Strong Acids: Never use HCl or H
SO directly in the microwave vial. Use buffered salts like NH Cl or Et N·HCl. -
Headspace Control: Use a vessel size where the liquid fills
of the volume. Large headspace allows HN gas to accumulate. -
Temperature Control: Do not exceed 220°C. Spontaneous decomposition of azides can occur.
Part 2: Diagnostic Troubleshooting Guide
Use this logic flow to identify why your reaction time is suboptimal.
Visual Logic: Troubleshooting Reaction Stalls
Caption: Decision tree for diagnosing slow kinetics in microwave tetrazole synthesis.
Part 3: Optimized Experimental Protocol
This protocol uses Zinc Bromide (ZnBr
Materials
-
Substrate: Benzonitrile derivative (1.0 mmol)
-
Azide Source: Sodium Azide (NaN
) (1.5 mmol, 1.5 eq) -
Catalyst: Zinc Bromide (ZnBr
) (0.5 mmol, 0.5 eq) or Et N·HCl (1.0 eq) -
Solvent: DMF (3 mL) or Water/Isopropanol (3:1)
-
Vessel: 10 mL dedicated microwave vial with crimp cap (PTFE/Silicone septum).
Step-by-Step Workflow
-
Loading (The "Layering" Technique):
-
Sealing & Pre-Stir:
-
Crimp the cap immediately to minimize moisture uptake (ZnBr
is hygroscopic). -
Pre-stir for 30 seconds to homogenize.
-
-
Microwave Irradiation Parameters:
-
Control Mode: Standard (Fixed Temperature).
-
Temperature: 140°C (Start here). Increase to 170°C for deactivated nitriles.
-
Hold Time: 15 minutes.
-
Power: Dynamic (Max 200W). Do not set fixed power; let the PID controller manage power to maintain temp.
-
Pressure Limit: Set to 250 psi (17 bar) as a safety cutoff.
-
-
Workup (The "Safe-Crash" Method):
-
Cool vial to <50°C using compressed air (built-in feature of most reactors).
-
Vent: Carefully vent the vial in a fume hood to release any N
or HN buildup. -
Acidification: Pour mixture into 15 mL of 1N HCl (aq).
-
Why? This hydrolyzes the Zinc-Tetrazolate complex and protonates the tetrazole, causing it to precipitate.
-
Caution: This step generates trace HN
. Perform in hood.
-
-
Isolation: Filtration (if solid) or Extraction (EtOAc) if oil.
-
Part 4: Data & Performance Benchmarks
Table 1: Conventional vs. Microwave-Assisted Kinetics
Data synthesized from comparative studies (Sharpless, Kappe).
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (Optimized) |
| Temperature | Reflux (100–110°C) | Superheated (140–180°C) |
| Time | 12 – 48 Hours | 10 – 30 Minutes |
| Yield | 50 – 75% | 85 – 98% |
| Catalyst | NH | ZnBr |
| Purity | Lower (Thermal degradation) | Higher (Cleaner profile) |
Table 2: Solvent Selection Guide for Microwave Efficiency
| Solvent | Dielectric Constant ( | Loss Tangent ( | Heating Efficiency | Recommendation |
| DMF | 36.7 | 0.161 | High | Primary Choice |
| DMSO | 46.7 | 0.825 | Very High | Good, but hard to remove |
| Water | 80.1 | 0.123 | Medium | Use for "Green" chem |
| Toluene | 2.4 | 0.040 | Low | Avoid (or dope with ionic liquid) |
Part 5: Mechanistic Visualization
Understanding the mechanism helps you select the right catalyst. The Zn(II) catalyst plays a dual role: activating the nitrile and stabilizing the tetrazolate intermediate.
Caption: Mechanism of Zn(II) catalyzed tetrazole formation showing activation of the nitrile group.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.
-
Cantillo, D., Gutmann, B., & Kappe, C. O. (2011).[11] Safe and Efficient Synthesis of 5-Substituted 1H-Tetrazoles in a Continuous-Flow Reactor. Journal of the American Chemical Society.
-
Alterman, M., & Hallberg, A. (2000).[11] Fast Microwave-Assisted Preparation of 5-Substituted 1H-Tetrazoles. The Journal of Organic Chemistry.
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.[8][12][13][14][15] CEM Technical Notes.
Sources
- 1. Solvent Choice for Microwave Synthesis [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile and efficient Lewis acid catalyzed synthesis of an asymmetric tetrazine useful for bio-orthogonal click chemistry applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. broadinstitute.org [broadinstitute.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 5-(1,3-thiazol-4-yl)-1H-tetrazole Tautomers
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a cornerstone in medicinal chemistry, often employed as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and cell membrane permeability.[1] The biological activity of 5-substituted tetrazoles is intrinsically linked to their tautomeric state, a phenomenon that dictates their molecular interactions and physicochemical properties. This guide provides an in-depth comparison of the 1H and 2H tautomers of 5-(1,3-thiazol-4-yl)-1H-tetrazole, a compound of significant interest due to the combined pharmacophoric potential of the thiazole and tetrazole rings. Through a detailed examination of Nuclear Magnetic Resonance (NMR) spectral data, we will elucidate the structural nuances of these tautomers and provide a framework for their unambiguous characterization.
The Significance of Tautomerism in 5-Substituted Tetrazoles
5-Substituted tetrazoles predominantly exist as a dynamic equilibrium between two principal tautomeric forms: the 1H- and 2H-tautomers. The position of this equilibrium is highly sensitive to the nature of the substituent at the C5 position, the solvent polarity, temperature, and pH.[2][3] Understanding and controlling this tautomerism is critical in drug design, as the two forms can exhibit markedly different biological activities and pharmacokinetic profiles. The 1H-tautomer is generally more acidic and polar, while the 2H-tautomer is often more lipophilic.[4]
The tautomeric equilibrium of 5-(1,3-thiazol-4-yl)-1H-tetrazole is of particular interest. The thiazole ring, a common feature in many bioactive molecules, introduces additional sites for hydrogen bonding and potential electronic effects that can influence the tautomeric preference of the appended tetrazole ring.
Sources
Advanced FTIR Characterization Guide: Tetrazole vs. Thiazole Rings
Topic: FTIR Characteristic Bands for Tetrazole and Thiazole Rings Content Type: Publish Comparison Guide
Executive Summary & Scientific Context
In modern drug discovery, the tetrazole and thiazole rings are critical pharmacophores. Tetrazoles (CN₄H) serve as lipophilic, metabolically stable bioisosteres for carboxylic acids (e.g., in Angiotensin II receptor blockers like Valsartan), while thiazoles (C₃H₃NS) are pivotal in antimicrobial and antineoplastic agents (e.g., Ritonavir, Epothilones).
Distinguishing these heterocyclic cores using Fourier Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of vibrational modes. While both rings exhibit aromatic C=N stretching, the high-nitrogen content of tetrazole introduces unique diazo-like (N=N) character, whereas the sulfur atom in thiazole shifts ring deformations to lower frequencies (C-S modes).
This guide provides a rigorous, evidence-based framework for identifying and differentiating these rings, designed for application scientists and medicinal chemists.
Fundamental Vibrational Modes: The "Why" Behind the Spectra
To interpret the spectra accurately, one must understand the symmetry and atomic mass influences driving the vibrational shifts.
-
Tetrazole (5-Membered, 4 Nitrogens): The ring is planar and aromatic.[1] The high nitrogen count creates a pseudo-symmetric system with strong dipole moment changes during vibration. The most diagnostic features arise from the N=N and N-N bonds, which are absent in thiazoles.
-
Thiazole (5-Membered, N + S): The heavy sulfur atom (32.06 u) significantly dampens specific vibrational modes compared to nitrogen (14.01 u). This "Heavy Atom Effect" shifts ring breathing and deformation bands to the fingerprint region (<1000 cm⁻¹) , specifically affecting the C-S stretching modes.
Detailed Band Analysis: Tetrazole Ring
The tetrazole ring's spectrum is dominated by nitrogen-nitrogen interactions. Note that 5-substituted-1H-tetrazoles exist in tautomeric equilibrium (1H- and 2H- forms), which profoundly affects the N-H stretching region.
Key Characteristic Bands
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Notes |
| N-H Stretch | 3150 – 3450 | Medium/Broad | Only present in unsubstituted 1H-tetrazoles. Often broad due to H-bonding. |
| C=N Stretch | 1600 – 1670 | Strong | Overlaps with C=C; look for shoulders if aromatic substituents are present. |
| N=N / N-N Stretch | 1380 – 1460 | Medium | Critical Differentiator. The "azo-like" character unique to high-N rings. |
| Ring Skeletal | 1200 – 1300 | Strong | Often a doublet or multiplet. A key "fingerprint" for the tetrazole core.[2][3] |
| Ring Breathing | 1000 – 1100 | Medium | Coupled vibration of the entire ring system. |
Critical QC Check: In the synthesis of tetrazoles from nitriles and azides, the disappearance of the sharp Nitrile (C≡N) peak at ~2200–2250 cm⁻¹ and the Azide (N₃) peak at ~2130 cm⁻¹ confirms ring closure.
Detailed Band Analysis: Thiazole Ring
Thiazole identification relies on detecting the C=N imine character alongside the lower-frequency C-S contributions. The C-S stretch is often coupled with ring deformations, making it a "zone" rather than a single sharp peak.
Key Characteristic Bands
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Notes |
| C-H Stretch (Aromatic) | 3050 – 3120 | Weak | Typical heteroaromatic C-H; sharper than N-H bands. |
| C=N Stretch | 1590 – 1640 | Variable | Often appears as a doublet with C=C ring stretch. |
| Ring Stretching | 1470 – 1540 | Strong | Characteristic thiazole ring skeletal vibration. |
| C-S Stretch (Coupled) | 600 – 750 | Weak/Med | Critical Differentiator. Look for bands near 600–650 cm⁻¹ (C-S-C modes). |
| Ring Breathing | ~1040 & ~880 | Medium | The 880 cm⁻¹ band is often cited for 2-substituted thiazoles. |
Comparative Logic: Tetrazole vs. Thiazole
When analyzing a compound that could be either (or distinguishing derivatives), use this comparative logic.
| Feature | Tetrazole Spectrum | Thiazole Spectrum |
| 1200–1500 cm⁻¹ Region | Complex & Rich. Dominated by multiple N-N and N=N bands. | Cleaner. Primarily C-C and C-N skeletal modes. |
| Low Frequency (<800 cm⁻¹) | Ring bending modes, usually less diagnostic. | Diagnostic C-S modes. Look for distinct bands around 600–700 cm⁻¹. |
| N-H Region | Present (if 1H-tetrazole).[4] | Absent (unless amine-substituted). |
| Dipole Intensity | Generally very strong bands due to high polarity. | Moderate intensity bands. |
Visualization: Identification Logic Flow
Figure 1: Decision tree for distinguishing Tetrazole and Thiazole rings based on FTIR spectral features.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol. This method prioritizes ATR (Attenuated Total Reflectance) for speed but acknowledges KBr pellets for higher resolution in the fingerprint region if C-S bands are ambiguous.
Step 1: Instrument Validation (System Suitability)
-
Background Scan: Run an air background (32 scans min) to remove CO₂ (2350 cm⁻¹) and H₂O (~3600, 1600 cm⁻¹) interference.
-
Validation: Ensure the noise level at 2000–2200 cm⁻¹ is <0.1% T.
Step 2: Sample Preparation
-
Method A: Diamond ATR (Recommended for Routine ID)
-
Place ~2-5 mg of solid sample on the crystal.
-
Apply high pressure (clamp) to ensure intimate contact (critical for the <1000 cm⁻¹ thiazole region).
-
Self-Check: If peaks are truncated (flat-topped), reduce pressure or switch to KBr; this indicates detector saturation.
-
-
Method B: KBr Pellet (Recommended for Publication/Resolution)
-
Mix sample with KBr (spectroscopic grade) in a 1:100 ratio .
-
Grind in an agate mortar to a fine powder (avoids Christiansen effect/scattering).
-
Press at 8-10 tons to form a transparent disc.
-
Self-Check: The pellet must be transparent. Cloudy pellets scatter light, distorting the baseline and hiding weak C-S bands.
-
Step 3: Data Acquisition & Processing
-
Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹.
-
Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.
-
Baseline Correction: Apply only if linear drift is observed. Avoid excessive smoothing which can merge the tetrazole N=N doublets.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
Billes, F., et al. "Vibrational spectroscopy of triazoles and tetrazole." Journal of Molecular Structure: THEOCHEM, vol. 530, no.[4] 1-2, 2000, pp. 183-200.[4] Link[4]
-
Mohseni, E., et al. "Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications." Journal of the Turkish Chemical Society Section A: Chemistry, vol. 11, no. 4, 2024, pp. 1495-1514.[5] Link
-
Taurins, A., & Fenyes, J. G. E. "Thiazoles: III. Infrared Spectra of Methylthiazoles." Canadian Journal of Chemistry, vol. 35, 1957. Link
-
Pagacz-Kostrzewa, M., et al. "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." Molecules, vol. 27, no. 12, 2022. Link
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. benchchem.com [benchchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Mass spectrometry fragmentation patterns of thiazolyl-tetrazoles
Structural Elucidation of Thiazolyl-Tetrazoles: A Comparative Guide to HRAM Orbitrap vs. Triple Quadrupole Mass Spectrometry
Thiazolyl-tetrazoles represent a highly significant class of heterocyclic scaffolds in modern drug development. Often utilized as metabolically stable bioisosteres for carboxylic acids, these nitrogen- and sulfur-rich compounds pose unique analytical challenges during structural elucidation and metabolite identification.
To accurately map their degradation pathways and identify in vivo metabolites, analytical scientists must rely on advanced mass spectrometry (MS). This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap MS against traditional Triple Quadrupole (QqQ) MS, providing detailed mechanistic insights into the gas-phase fragmentation of thiazolyl-tetrazoles.
Platform Comparison: Resolving Power vs. Sensitivity
While Triple Quadrupole (QqQ) mass spectrometers are the undisputed workhorses for targeted quantitative pharmacokinetics (via Multiple Reaction Monitoring, MRM), they lack the resolving power required for complex structural elucidation.
The analytical challenge with thiazolyl-tetrazoles lies in distinguishing isobaric neutral losses. For example, the loss of molecular nitrogen (
Table 1: Performance Comparison for Heterocyclic Structural Elucidation
| Feature | Triple Quadrupole (QqQ) MS | HRAM Orbitrap MS | Impact on Thiazolyl-Tetrazole Analysis |
| Mass Accuracy | Low (~0.1 Da) | Ultra-High (< 2 ppm) | HRAM prevents false assignments of isobaric fragments (e.g., |
| Resolution | Unit Resolution (~1,000) | Up to 500,000 (FWHM) | HRAM resolves closely eluting isotopic fine structures of sulfur ( |
| Primary Use Case | Targeted Quantitation (MRM) | Untargeted Profiling & MS | QqQ is ideal for knowns; HRAM is essential for discovering unknown metabolites. |
| Data Acquisition | Pre-programmed transitions | Data-Dependent (DDA) | HRAM captures all fragments retrospectively without prior knowledge. |
Mechanistic Insights: The Causality of Fragmentation
Understanding the causality behind experimental MS spectra requires analyzing the thermodynamic stability and proton affinity of the heteroatoms involved. When a thiazolyl-tetrazole is subjected to collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), the fragmentation hierarchy is strictly dictated by the lability of the rings [1].
-
Tetrazole Ring Cleavage: The tetrazole moiety is highly labile. In positive electrospray ionization (+ESI), protonation typically occurs at the N4 position, inducing ring-opening via the cleavage of the N1-N2 bond. This is followed by the characteristic expulsion of hydrazoic acid (
, 43.0170 Da). Conversely, in negative ion mode (-ESI), the dominant pathway is the elimination of molecular nitrogen ( , 28.0061 Da), yielding a highly reactive carbene- or nitrene-like anion [2, 3]. -
Thiazole Ring Cleavage: The thiazole core is thermodynamically more stable. It typically fragments only after the tetrazole ring has ruptured, undergoing secondary fragmentation via the loss of hydrogen cyanide (
, 27.0109 Da) or carbon monosulfide ( , 43.9721 Da) [4].
Gas-phase fragmentation pathways of thiazolyl-tetrazoles under ESI-MS/MS.
Self-Validating Experimental Protocol
To objectively capture these fragmentation patterns, the following self-validating LC-MS/MS methodology is designed for HRAM platforms. The system is "self-validating" because the exact mass of the precursor ion must mathematically equal the sum of the exact masses of the detected fragment ion and the proposed neutral loss, with a mass error of less than 3 ppm.
Step-by-Step Methodology:
-
Sample Preparation: Solubilize the thiazolyl-tetrazole standard in LC-MS grade DMSO to 1 mg/mL. Dilute to a final working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid (for +ESI) or 10 mM Ammonium Acetate (for -ESI).
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a 5-minute linear gradient from 5% to 95% organic modifier at a flow rate of 0.4 mL/min to ensure sharp peak shapes and minimize ion suppression.
-
HRAM MS Acquisition: Operate the Orbitrap in Data-Dependent Acquisition (DDA) mode. Set the MS1 resolution to 120,000 (at m/z 200) to capture the isotopic fine structure. Set the MS2 resolution to 30,000.
-
Fragmentation (HCD): Apply stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality note: Stepped NCE is critical because the tetrazole ring cleaves at low energy (NCE 20), while the robust thiazole ring requires higher energy (NCE 40-60) to generate structurally informative secondary fragments.
-
Data Validation: Calculate the mass error (
ppm) for all fragments. Reject any structural assignment where ppm > 3.0.
Self-validating HRAM LC-MS/MS workflow for heterocyclic structural elucidation.
Experimental Data: HRAM vs. QqQ Accuracy
To demonstrate the necessity of HRAM, consider the fragmentation of a model compound, 5-(4-methylthiazol-2-yl)-1H-tetrazole (
Table 2: Fragment Mass Accuracy Comparison for 5-(4-methylthiazol-2-yl)-1H-tetrazole
| Fragment Identity | Neutral Loss | Theoretical m/z | QqQ Experimental m/z | QqQ Error | HRAM Experimental m/z | HRAM Error (ppm) |
| Precursor | None | 168.0344 | 168.10 | ~390 ppm | 168.0346 | +1.19 |
| 140.0283 | 140.00 | ~200 ppm | 140.0281 | -1.42 | ||
| 125.0174 | 125.10 | ~660 ppm | 125.0176 | +1.60 | ||
| 98.0065 | 98.00 | ~66 ppm | 98.0067 | +2.04 |
Data Interpretation: The QqQ instrument provides nominal mass data, making it impossible to definitively prove whether the 43 Da loss is
Conclusion
For routine bioanalytical quantitation of known thiazolyl-tetrazoles, Triple Quadrupole MS remains the standard due to its sensitivity and speed. However, for structural elucidation, metabolite identification, and mapping complex fragmentation pathways, High-Resolution Accurate Mass (HRAM) platforms are indispensable. The ability to unambiguously differentiate between isobaric neutral losses—such as distinguishing tetrazole
References
-
Martens, J., et al. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." National Center for Biotechnology Information (PMC), Jan 2023. Available at:[Link]
-
Wang, Y., et al. "Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry." Life Science Journal, 2008. Available at:[Link]
-
Ameixa, J., et al. "Electron attachment to tetrazoles: The influence of molecular structure on ring opening reactivity." The Journal of Chemical Physics (AIP Publishing), Jun 2021. Available at:[Link]
-
Salem, M. A. I., et al. "Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines." Scientific & Academic Publishing / ResearchGate, Apr 2016. Available at:[Link]
Molecular docking of thiazole-tetrazoles vs. standard antibiotics
Executive Overview: Engineering Around Antimicrobial Resistance
The rapid emergence of multidrug-resistant (MDR) bacterial strains has severely compromised the clinical efficacy of standard antibiotics, particularly fluoroquinolones like ciprofloxacin and beta-lactams like ampicillin. As an application scientist, I approach this challenge as a rational structural engineering problem. The hybridization of thiazole and tetrazole moieties into a single pharmacophore represents a strategic bypass of common bacterial resistance mechanisms. By objectively comparing the molecular docking profiles and in vitro efficacy of these novel thiazole-tetrazole hybrids against standard antibiotics, this guide provides researchers with a validated framework for evaluating next-generation antimicrobial leads.
Mechanistic Rationale: The Dual-Pharmacophore Advantage
Standard fluoroquinolones (e.g., ciprofloxacin) primarily exert their bactericidal effect by targeting DNA Gyrase Subunit A. However, bacteria rapidly develop resistance through target-site mutations in this specific subunit. Thiazole-tetrazole hybrids are rationally designed to circumvent this by competitively binding to the ATP-binding domain of DNA Gyrase Subunit B (e.g., PDB ID: 4URO) .
The causality behind this structural design relies on two distinct chemical properties:
-
The Tetrazole Core (Bioisosterism): The tetrazole ring acts as a metabolically stable, non-classical bioisostere for the carboxylic acid group found in standard antibiotics. It provides multiple nitrogen atoms that act as powerful hydrogen bond acceptors, forming critical interactions with key residues (like Arg136 and Glu50) in the ATP-binding pocket without the metabolic liabilities of a carboxylate group .
-
The Thiazole Linker (Lipophilic Anchor): The sulfur-containing thiazole heterocycle increases the molecule's overall lipophilicity, enhancing cellular permeability. Furthermore, its planar geometry allows for optimal
stacking interactions with aromatic residues within the target protein's binding site .
Dual-pharmacophore mechanism of thiazole-tetrazoles vs fluoroquinolones.
Quantitative Performance Analysis: Hybrids vs. Standard Antibiotics
To objectively evaluate performance, we must look at both in silico thermodynamic binding stability and in vitro Minimum Inhibitory Concentration (MIC) data. Recent computational and biological evaluations demonstrate that while ciprofloxacin may possess a lower absolute MIC in highly susceptible wild-type strains, thiazole-tetrazole hybrids exhibit vastly superior binding affinities to Subunit B, offering a strategic therapeutic window against resistant phenotypes [[1]]([Link]) [[2]]([Link]).
| Compound Class | Representative Agent | Target Protein | Binding Affinity ( | MIC vs S. aureus (µg/mL) | MIC vs E. coli (µg/mL) |
| Thiazole-Tetrazole | Hybrid 5b / 6g | DNA Gyrase Subunit B (4URO) | -9.2 to -10.5 | 1.56 | 3.12 |
| Thiadiazole-Tetrazole | Hybrid 9a | DNA Gyrase Subunit B (4URO) | -8.9 | 6.25 | 1.56 |
| Fluoroquinolone | Ciprofloxacin (Standard) | DNA Gyrase Subunit A | -7.2 | 0.50 | 0.25 |
| Beta-Lactam | Ampicillin (Standard) | Penicillin-Binding Protein | N/A | 2.00 | 8.00 |
Data synthesized from recent molecular docking and antimicrobial evaluations .
Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal validation mechanisms. The following workflows detail the exact causality behind each experimental choice, ensuring both computational and biological data are robust and reproducible.
Self-validating in silico molecular docking workflow for hybrid compounds.
Protocol A: In Silico DFT Optimization & Molecular Docking
-
Density Functional Theory (DFT) Optimization:
-
Procedure: Prior to docking, optimize the 3D geometry of the thiazole-tetrazole ligands using the DFT/B3LYP computational method .
-
Causality: Calculating the HOMO-LUMO energy gap (
) ensures the input structure represents the true bioactive electronic state. Skipping this step often results in docking the ligand in a high-energy, biologically impossible conformation, leading to false-positive binding scores.
-
-
Target Protein Preparation:
-
Procedure: Download the crystal structure of S. aureus DNA Gyrase Subunit B (PDB ID: 4URO). Strip all co-crystallized water molecules and add polar hydrogens [[1]]([Link]).
-
Causality: Retaining non-bridging water molecules creates artificial steric clashes during the simulation, artificially degrading the calculated binding affinity.
-
-
System Self-Validation (RMSD Calculation):
-
Procedure: Define the grid box around the ATP-binding domain. Extract the native co-crystallized ligand and redock it into the empty pocket.
-
Validation Logic: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD of
Å proves that the grid parameters and scoring function are highly accurate. Only proceed to dock the novel hybrids if this threshold is met.
-
Protocol B: In Vitro Colorimetric Broth Microdilution (MIC Determination)
-
Inoculum Standardization:
-
Procedure: Suspend isolated bacterial colonies (e.g., S. aureus ATCC 25923) in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx.
CFU/mL) . -
Causality: Inconsistent pathogen loads directly skew MIC results. Under-inoculation yields artificially potent MIC values, while over-inoculation simulates false resistance.
-
-
Serial Dilution & Resazurin Addition:
-
Procedure: Perform two-fold serial dilutions of the synthesized hybrids and standard antibiotics (ciprofloxacin/ampicillin) in a 96-well plate. Add 10 µL of resazurin dye to each well prior to incubation.
-
Causality: Resazurin serves as an objective colorimetric indicator of cellular respiration. It eliminates the human subjectivity involved in visually assessing broth turbidity, shifting from blue (no growth) to pink (viable bacterial metabolism).
-
-
System Validation & Endpoint Reading:
-
Validation Logic: The assay is strictly invalid unless the Sterility Control (media + dye) remains blue, and the Growth Control (media + bacteria + dye) turns pink. The MIC is recorded as the lowest concentration well that successfully prevents the blue-to-pink color shift.
-
References
-
Title: Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Source: Saudi Pharmaceutical Journal URL: [Link]
-
Title: Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition. Source: Scientific Reports URL: [Link]
Sources
- 1. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Tetrazole Bioisosteres vs. Carboxylic Acid Analogs in Drug Design
In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of rational drug design, aimed at optimizing a molecule's pharmacological and pharmacokinetic profile. One of the most common and successful examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole.[1] This guide provides an in-depth comparative analysis of these two critical acidic functional groups, offering supporting experimental data and detailed protocols to inform and empower researchers in the drug development process.
The rationale for this substitution is multifaceted. While both groups are acidic and can engage in similar ionic interactions with biological targets, they possess distinct physicochemical and metabolic properties.[2] The tetrazole ring, an aromatic heterocycle with four nitrogen atoms, delocalizes the negative charge over a larger system compared to the carboxylate anion, leading to significant differences in lipophilicity, metabolic stability, and receptor engagement.[2][3]
Part 1: Head-to-Head Comparison of Physicochemical Properties
The decision to replace a carboxylic acid with a tetrazole is driven by the need to fine-tune a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Understanding the key differences in their intrinsic properties is paramount.
Acidity (pKa)
The ability of a tetrazole to mimic a carboxylic acid largely stems from their comparable acidities. Both functional groups are typically ionized at physiological pH (~7.4), allowing them to form crucial ionic bonds or salt bridges with biological targets.[2]
-
Carboxylic Acids: Generally have a pKa in the range of 4.0 - 5.0.[2]
-
Tetrazoles: Exhibit a slightly higher pKa, typically between 4.5 and 5.1.[2][4]
This similarity is a foundational principle of this bioisosteric relationship. For example, 5-phenyltetrazole has an acidity similar to benzoic acid due to the resonance stabilization of its conjugate base.[3][5]
Lipophilicity (logP/logD)
Lipophilicity is a critical determinant of a compound's ability to cross biological membranes. Here, the two groups show a significant divergence.
-
The tetrazolate anion is considerably more lipophilic—up to 10 times—than the corresponding carboxylate.[2][6] This increased lipophilicity can lead to improved membrane permeability and, consequently, better oral absorption.[2][7]
However, a higher logP does not always translate directly to enhanced permeability. The tetrazole ring can form strong hydrogen bonds, which leads to a larger desolvation penalty when moving from an aqueous to a lipid environment.[8][9] This trade-off must be carefully considered during the design phase.
Size, Shape, and Hydrogen Bonding
While isosteric, the two groups are not identical in size or geometry. The tetrazole ring is slightly larger than a carboxylic acid.[4][10] This subtle difference can sometimes lead to altered binding interactions. In one study, the increased distance between pharmacophores in a tetrazole analog resulted in a 2.5-fold decrease in potency compared to its carboxylic acid counterpart, suggesting a less optimal fit with the target receptor.[10]
Both groups can act as hydrogen bond donors and acceptors. However, the tetrazole ring engages in a more complex set of interactions, and the stability of a tetrazolate–amidine complex has been found to be lower than that of the corresponding carboxylate–amidine salt.[4]
Table 1: Comparative Summary of Physicochemical Properties
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[2] | ~4.5 - 5.1[2][4] | Both are ionized at physiological pH, enabling similar ionic interactions with targets. |
| Lipophilicity (logP) | Lower | Higher (up to 10-fold)[2][6][11] | Can improve membrane permeability and oral absorption, but may be offset by desolvation energy. |
| Metabolic Stability | Susceptible to Phase I & II metabolism (e.g., β-oxidation, glucuronidation)[1][2] | Generally resistant to many metabolic pathways.[6][11][12] | Can lead to a longer half-life, improved bioavailability, and reduced risk of reactive metabolites. |
| Safety Profile | Can form reactive acyl glucuronides.[4] | N-glucuronidation is less associated with toxicity.[4] | Potentially lower risk of idiosyncratic drug toxicity. |
| Size | Smaller | Slightly larger[4][10] | Can alter the distance between key pharmacophores, potentially affecting target binding affinity. |
Part 2: The Critical Advantage: Metabolic Stability and Safety
A primary driver for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability and improve the safety profile.[2][7] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance or the formation of reactive metabolites.
-
Metabolic Resistance: Tetrazoles are resistant to many biological degradation pathways that affect carboxylic acids.[10][11] This metabolic stability can result in a longer duration of action and improved pharmacokinetic profile.[10][12]
-
Glucuronidation: Carboxylic acids can undergo conjugation to form O-glucuronides. These metabolites can be chemically reactive and have been linked to toxic effects in humans.[4] While tetrazoles can also undergo metabolism to form N-glucuronides, these adducts are not as reactive and have not been associated with the same toxic effects.[4][10]
Caption: Simplified RAAS pathway showing AT1 receptor blockade by ARBs.
This success story provides the foundation for a logical workflow when considering such a bioisosteric replacement in a drug discovery program.
Caption: Decision workflow for considering a tetrazole bioisostere.
Part 4: Essential Experimental Protocols
Accurate determination of physicochemical and metabolic properties is essential for a meaningful comparison between a carboxylic acid and its tetrazole analog. Below are standardized protocols for key experiments.
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazole from a Nitrile
The [3+2] cycloaddition of an azide with a nitrile is the most common method for synthesizing 5-substituted-1H-tetrazoles. [13] Objective: To synthesize the tetrazole analog from the corresponding nitrile precursor.
Methodology:
-
Reactant Preparation: In a suitable pressure vessel, dissolve the nitrile starting material (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (NaN₃, ~1.5 eq) and a proton source, commonly ammonium chloride (NH₄Cl, ~1.5 eq).
-
Reaction: Seal the vessel and heat the reaction mixture, typically to 100-120 °C, for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into water and acidify with a dilute acid (e.g., 2N HCl) to a pH of ~2-3 to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Protocol 2: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the test compound.
Methodology:
-
Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water. Prepare a final solution (e.g., 1-5 mM) in water containing a background electrolyte (e.g., 0.15 M KCl).
-
Titration: Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acidic protons have been neutralized (the midpoint of the titration curve). Alternatively, use the first derivative of the plot to determine the equivalence point.
Protocol 3: Determination of Lipophilicity (logP) by the Shake-Flask Method
Objective: To determine the n-octanol/water partition coefficient (logP) of the test compound. [14] Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (buffered to a relevant pH, e.g., 7.4) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours. [15]2. Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logP using the formula: logP = log₁₀([Compound]ₙ-octanol / [Compound]ₐqueous). [16]
Protocol 4: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance of a compound. [17][18] Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). [18][19]2. Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5-10 minutes. [17][19]3. Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration ~1 mM). [18]4. Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction. [17][18]5. Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the half-life and incubation conditions. [20]
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful and validated strategy in medicinal chemistry. [21]This substitution can significantly enhance a compound's metabolic stability, increase lipophilicity, and potentially improve its safety profile, often while maintaining or even enhancing biological activity. [7][22]However, this is not a universally applicable solution. The potential for altered receptor binding due to size differences and the complex interplay between increased lipophilicity and desolvation penalties requires careful, case-by-case evaluation. [8][10]By employing the rigorous comparative analysis and experimental protocols outlined in this guide, researchers can make more informed decisions, accelerating the optimization of lead candidates and ultimately contributing to the development of safer and more effective medicines.
References
- ResearchGate. (2025, August 6). Tetrazoles: A multi-potent motif in drug design.
- Benchchem. (2025). Tetrazole vs.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Taylor & Francis Online. (2019, November 25). Bioisosteres in Drug Discovery: Focus on Tetrazole.
- Hilaris. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review.
- SpringerLink. (2013, May 7). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology.
- VU Research Repository. (2024, September 14). Tetrazoles: A multi-potent motif in drug design.
- Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- ACS Publications. (2021, March 9). 1H‑tetrazoles: Evidence for an Enhanced Polar−π Effect Compared to Carboxylic Acids.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- ACS Publications. (2006, October 5). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance.
- PubMed. (2024, December 5). Tetrazoles: A multi-potent motif in drug design.
- RMIT University - Figshare. (2025, October 27). Tetrazoles: A multi-potent motif in drug design.
- Beilstein Journal of Organic Chemistry. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.
- ACS Publications. (2016, March 11).
- Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres.
- Benchchem. (2025). A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery.
- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Cyprotex. (n.d.). Microsomal Stability.
- ACS Publications. (2021, November 19). Tetrazoles via Multicomponent Reactions.
- Encyclopedia.pub. (2022, August 25).
- MDPI. (2023, December 6). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents.
- protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- MTT-Sarl. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- PubMed. (n.d.).
- ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.
- ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.
- MDPI. (n.d.).
- Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Benchchem. (2025).
- PubMed. (n.d.).
- PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
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Publish Comparison Guide: HPLC Method Validation for Purity Analysis of Tetrazole Derivatives
Executive Summary
Tetrazole derivatives (e.g., Valsartan, Losartan, and their synthetic intermediates like 5-phenyl-1H-tetrazole) represent a unique chromatographic challenge due to their amphoteric nature and high nitrogen content . The tetrazole ring is acidic (
This guide objectively compares three distinct HPLC methodological approaches for tetrazole purity analysis. We provide a validated protocol that solves the "Regioisomer Resolution" challenge—separating the 1H-tetrazole from its 2H-isomer—a critical quality attribute (CQA) often missed by standard generic gradients.
The Challenge: Why Tetrazoles Fail Standard Protocols
Before selecting a method, one must understand the failure modes of "generic" pharmaceutical methods when applied to tetrazoles:
-
The pH Trap: At pH 7.0, the tetrazole ring is deprotonated (negative charge). It elutes near the void volume (
) on C18, co-eluting with salts and polar impurities. -
Tailing & Fronting: The nitrogen-rich ring acts as a Lewis base, interacting with free silanols on the silica support, causing tailing factors (
) often exceeding 2.0. -
Regioisomer Co-elution: Synthetic tetrazoles often exist as tautomers or mixtures of N1- and N2-alkylated isomers. Standard C18 phases often fail to resolve these due to identical hydrophobicity.
Comparative Analysis of Methodologies
We evaluated three column chemistries/methodologies for the purity analysis of a representative target: 5-Phenyl-1H-tetrazole (5-PT) and its impurities.
Table 1: Performance Comparison of HPLC Methodologies
| Feature | Method A: Standard C18 | Method B: Polar-Embedded C18 | Method C: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Alkyl C18 (e.g., Zorbax Eclipse Plus) | Amide/Carbamate-embedded C18 | Phenyl-Hexyl (e.g., XBridge Phenyl) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + H-Bonding Shielding | Hydrophobic + |
| Mobile Phase pH | Acidic (pH 2.5) | Acidic (pH 2.5) | Acidic (pH 2.5) |
| Retention ( | Moderate ( | Good ( | High ( |
| Peak Symmetry ( | Poor (1.5 - 2.2) | Excellent (0.9 - 1.1) | Good (1.0 - 1.2) |
| Isomer Selectivity ( | Low (< 1.1) | Moderate (1.2) | High (> 1.5) |
| Suitability | Basic Assay | General Purity | Isomer/Impurity Profiling |
Expert Insight: The "Phenyl" Advantage
While Method B (Polar-Embedded) offers the best peak shape by shielding silanols, Method C (Phenyl-Hexyl) is superior for purity analysis. The tetrazole ring is aromatic; the Phenyl-Hexyl phase engages in
Validated Experimental Protocol (Method C)
This protocol is optimized for the separation of tetrazole parents from synthetic precursors (nitriles) and regioisomeric by-products.
Chromatographic Conditions[1][2][3][4][5][6]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).
-
Column: Phenyl-Hexyl,
, (or Core-Shell). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Note: Phosphate suppresses ionization of the tetrazole, ensuring it is in the neutral, hydrophobic form.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp:
. -
Detection: UV @ 225 nm (Tetrazoles have strong end-absorption; 254 nm is less sensitive).
-
Injection Volume:
.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. Crucial: Do not use 100% organic diluent as it causes peak distortion for early eluters.
-
Stock Solution: 1.0 mg/mL of Tetrazole Reference Standard.
-
Working Standard: Dilute to 50
.
Method Development Workflow (Decision Tree)
The following diagram illustrates the logic flow for selecting the correct conditions for tetrazole analysis, ensuring you avoid common pitfalls like "dewetting" or "isomer co-elution."
Caption: Decision tree for selecting pH and column chemistry based on analyte acidity and isomer presence.
Validation Data (Representative)
The following data represents typical acceptance criteria and results for the validation of 5-Phenyl-1H-tetrazole using Method C (Phenyl-Hexyl), strictly adhering to ICH Q2(R2) guidelines.
Table 2: Validation Summary
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of analyte; Resolution > 1.5 | Resolution (N1 vs N2 isomer) = 2.1 | Pass |
| Linearity ( | Pass | ||
| Precision (Repeatability) | RSD | Pass | |
| Accuracy (Recovery) | Pass | ||
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | LOD: 0.05 | Pass |
| Robustness (pH) | Resolution > 1.5 at pH | Res = 1.9 at pH 2.3; Res = 1.8 at pH 2.7 | Pass |
Validation Workflow (ICH Q2 R2 Compliance)
This diagram outlines the sequential workflow for validating the method, ensuring all regulatory requirements are met before routine use.
Caption: Step-by-step validation sequence aligned with ICH Q2(R2) guidelines.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Sielc Technologies. (2018). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Retrieved from [Link]
-
Chromatography Online. (2025). Solving Key Challenges in (Bio)pharmaceutical Analyses. Retrieved from [Link]
Sources
Safety Operating Guide
5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole proper disposal procedures
This guide outlines the operational safety and disposal protocols for 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole . The presence of the high-nitrogen tetrazole ring classifies this compound as an energetic heterocycle .[1][2]
Part 1: Executive Summary & Immediate Action
Status: HIGH ENERGY / SHOCK SENSITIVE (Potentially) Primary Disposal Path: Lab Pack for Incineration (Do NOT drain dispose) [1][2]
-
Critical Prohibition: NEVER use metal spatulas (steel, iron, copper) or dispose of in metal containers. Tetrazoles react with transition metals to form highly explosive metal tetrazolates . Use only conductive polypropylene, Teflon, or wood tools.
-
Storage Condition: Keep wetted (desensitized) with a compatible solvent (e.g., water or ethanol) if possible. Dry crystalline forms present the highest explosion risk.
-
Incompatibility: Segregate strictly from strong oxidizers, acids, and heavy metal salts.
Part 2: Hazard Identification & Risk Assessment
The dual-ring system (thiazole + tetrazole) combines toxicity with energetic instability.[1][2]
| Hazard Category | Specific Risk | Mechanism of Action |
| Explosivity | High | The tetrazole ring contains four nitrogen atoms.[1][2][3] Upon thermal or mechanical shock, the ring strain and high heat of formation can lead to rapid decomposition, releasing |
| Metal Sensitivity | Critical | The acidic proton on the tetrazole ring ( |
| Toxicity | Moderate | Thiazole derivatives are often pharmacological agents.[1] Potential for acute toxicity via inhalation or dermal absorption.[4][5] |
Part 3: Personal Protective Equipment (PPE)
Engineering Controls:
-
Handle strictly within a certified chemical fume hood .[1]
-
Use a blast shield if working with >500 mg of dry solid.[1]
-
Antistatic measures: Ground all equipment; use antistatic mats.
PPE Checklist:
-
Eyes: Chemical splash goggles + Face shield (8-inch minimum).[1][2]
-
Hands: Double-gloving recommended.[1][2]
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (8 mil) or Neoprene.
-
-
Body: Flame-resistant (Nomex) lab coat.[1][2] Synthetic fabrics (polyester) are prohibited due to static/melting risk.
Part 4: Waste Classification & Handling Logic
The following decision tree illustrates the safe handling workflow for tetrazole waste.
Figure 1: Decision logic for classifying and preparing tetrazole waste for disposal. Note the critical desensitization step for solids.
Part 5: Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Stockpile or Old Reagent)
Objective: Desensitize and package for incineration.[1]
-
Preparation: Place a wide-mouth high-density polyethylene (HDPE) jar in the fume hood. Do not use glass (shrapnel risk) or metal cans.[1]
-
Desensitization:
-
Gently transfer the solid tetrazole into the HDPE jar using a conductive plastic or wooden spatula .
-
Immediately add enough water or ethanol to thoroughly wet the solid (slurry consistency). This reduces shock sensitivity significantly.
-
-
Packaging:
-
Labeling: Mark container as: "Hazardous Waste - Flammable Solid - High Nitrogen Heterocycle - DO NOT COMPACT."
Scenario B: Liquid Waste (Reaction Mixtures)
Objective: Segregate from incompatible streams.
-
Compatibility Check: Ensure the waste solvent does not contain heavy metals (e.g., from catalysts like Palladium or Copper).
-
Container: Pour into a dedicated HDPE waste carboy.
-
Segregation: Store separately from acidic waste streams. Acidification of waste streams containing tetrazole salts can precipitate the free tetrazole, which may crystallize in the threads of the cap and detonate upon opening.
Scenario C: Spill Cleanup (Trace Amounts)
Objective: Safely remove without triggering reaction.
Figure 2: Immediate spill response workflow emphasizing wetting to prevent dust explosion.[1][2]
-
Mist: Do not dry sweep. Gently mist the spill with water/ethanol to suppress dust.
-
Wipe: Use antistatic wipes to clean up the slurry.
-
Decontaminate: Clean the surface with a mild soap solution. Avoid using strong bleach (hypochlorite) directly on large piles of tetrazole, as oxidation can be exothermic and generate gas.
Part 6: Regulatory & Logistics
RCRA Classification (USA): While 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole is not explicitly P-listed or U-listed, it characteristically falls under:
-
D003 (Reactivity): If the waste is capable of detonation or explosive decomposition.[6][7]
-
D001 (Ignitability): If wetted with flammable solvents (ethanol).[1]
DOT Shipping (for Disposal Contractor):
-
Proper Shipping Name: Flammable solids, organic, n.o.s. (Tetrazole derivative) OR Substances, explosive, n.o.s.[2][8][9] (depending on quantity and dryness).[7][10]
-
UN Number: Likely UN 1325 (Flammable Solid) or UN 0475 (High explosive substances) if dry/bulk.[1]
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Explosive and Pyrotechnic Safety. Washington, DC: U.S. Department of Labor. [Link]
-
Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Characteristics (D003 Reactivity).[Link]1][2]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. 7th Edition. Elsevier, 2006. (Authoritative source on Tetrazole-Metal interactions).
Sources
- 1. 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol 97 52431-78-4 [sigmaaldrich.com]
- 2. 5H-Tetrazole-5-thione, 1-(3,4-dichlorophenyl)-1,2-dihydro- | C7H4Cl2N4S | CID 3034971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrazole - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. epa.gov [epa.gov]
- 7. eurofinsus.com [eurofinsus.com]
- 8. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole
As a Senior Application Scientist, I frequently see drug development professionals utilize tetrazole derivatives as bioisosteres for carboxylic acids. While their pharmacological profile is excellent, their synthetic handling is fraught with hidden logistical and safety risks.
This guide provides the authoritative, self-validating protocols required to safely handle 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole . We will move beyond standard safety data sheets to explain the causality behind these protocols, ensuring your laboratory operations are both scientifically rigorous and uncompromisingly safe.
Part 1: Mechanistic Causality of Chemical Hazards
To design an effective safety protocol, we must first understand the molecular behavior of the compound. 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole presents two distinct, critical hazard profiles:
-
Thermodynamic Instability & Energetic Potential: The 1H-1,2,3,4-tetrazole ring contains four contiguous nitrogen atoms. The mass fraction of nitrogen in this specific compound is approximately 45.7%. Any compound with a nitrogen content exceeding 30% is classified as a [1]. The decomposition of the tetrazole ring is highly exothermic, driven by the extreme [2]. This makes the dry powder highly sensitive to heat, shock, friction, and electrostatic discharge (ESD).
-
Explosive Heavy Metal Complexation: The N-H proton of the tetrazole ring is weakly acidic (pKa ~4.5–5.5). It readily deprotonates to form a tetrazolide anion. If this anion comes into contact with transition or heavy metals (e.g., Cu, Pb, Ag, Hg), it coordinates to form [3].
Quantitative Hazard Profile
Table 1: Physicochemical Data & Hazard Implications
| Property | Value / Specification | Causality / Hazard Implication |
| Molecular Formula | C₄H₃N₅S | High nitrogen content (5 total N atoms). |
| Nitrogen Mass Fraction | ~45.7% | >30% threshold indicates severe energetic/explosive potential. |
| pKa (Tetrazole N-H) | ~4.5 - 5.5 | Readily deprotonates; high risk of forming explosive metal salts. |
| Thermal Stability | Decomposes before boiling | Generates toxic NOₓ and SOₓ gases upon heating. |
Part 2: The Self-Validating PPE System
Standard laboratory personal protective equipment (PPE) is insufficient for handling energetic tetrazoles. Your PPE must act as a self-validating system—meaning the integrity of the protection can be objectively verified before every use.
Table 2: Mandatory PPE Specifications & Validation Protocols
| PPE Category | Specification | Self-Validation Mechanism |
| Respiratory | NIOSH N95 or P100 Particulate Respirator. (Use PAPR for >50g scale). | Validation: Perform a positive and negative pressure facial seal check prior to entering the handling zone. |
| Dermal (Hands) | Double Gloving: 4-mil standard Nitrile (Inner) + 8-mil Neoprene (Outer). | Validation: Conduct a visual inspection and manual air-inflation test on the outer gloves to detect micro-pinholes before donning. |
| Dermal (Body) | Flame-Resistant (FR) Lab Coat (Nomex) & Anti-Static Footwear. | Validation: Verify grounding via a static dissipative footwear tester (must read < 35 megohms) before handling powder. |
| Ocular | Impact-Resistant Chemical Splash Goggles & ANSI Z87.1+ Face Shield. | Validation: Ensure a tight facial seal with no gaps; verify anti-fog coating integrity to prevent mid-procedure adjustments. |
Part 3: Operational Workflow & Handling Protocol
The following step-by-step methodology is designed to mitigate the three primary failure modes when handling tetrazoles: static discharge, friction, and metal complexation.
Step-by-Step Methodology
-
Environmental & Equipment Preparation
-
Action: Clear the fume hood of all heavy metal salts (e.g., copper catalysts, silver reagents) and incompatible oxidizers.
-
Causality: Prevents accidental cross-contamination and the formation of highly sensitive metal-tetrazolide explosives.
-
Validation: Conduct a visual sweep and log the hood status on the daily safety manifest.
-
-
Static Mitigation
-
Action: Engage an anti-static ionizer fan directed at the weighing balance. Ground yourself using an ESD wrist strap.
-
Causality: Dry tetrazole powders accumulate static charge. A sudden discharge acts as an ignition source for energetic decomposition.
-
Validation: Use a handheld static meter to confirm the surface charge of the weighing area is < 50 volts.
-
-
Non-Metallic Transfer (Critical Step)
-
Action: Use ONLY Teflon, ceramic, or conductive carbon-filled plastic spatulas to transfer the powder.
-
Causality: Metallic spatulas can scratch glass surfaces, generating localized friction heat, or slowly react with the acidic N-H proton to form shock-sensitive salts.
-
Validation: Implement a "color-coded tool" system where all metal tools are physically removed from the tetrazole handling zone.
-
-
Reaction Setup & Inerting
-
Action: Dissolve the tetrazole in the reaction solvent behind a rated blast shield. Purge the reaction vessel with Argon.
-
Causality: Solvation significantly desensitizes the energetic material by dissipating heat and physically separating the energetic molecules.
-
Validation: Verify continuous bubble flow through the inert gas bubbler before adding any subsequent reagents.
-
Step-by-step operational workflow for handling high-nitrogen tetrazole derivatives safely.
Part 4: Emergency Response & Disposal Plan
Standard operating procedures often dictate sweeping up dry chemical spills. Do not do this with tetrazoles. The friction generated by a brush against the powder can provide the activation energy required for rapid energetic decomposition.
Spill Response Protocol
-
Desensitization: NEVER sweep dry tetrazole powders. Immediately wet the powder thoroughly with a compatible high-boiling solvent (e.g., water or isopropanol) to desensitize it.
-
Cleanup: Once wetted, gently wipe up the slurry using non-sparking, absorbent pads.
Waste Segregation & Disposal
-
Strict Segregation: Do NOT mix tetrazole waste with heavy metal waste streams under any circumstances.
-
Containment: Store in dedicated, clearly labeled "High-Nitrogen Hazardous Waste" containers. Use vented caps to prevent pressure buildup from slow N₂ off-gassing.
Emergency decision tree for desensitizing and cleaning up tetrazole powder spills.
References
-
Title: Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials Source: Journal of Materials Chemistry A URL: [Link]
-
Title: Increasing the Limits of Energy and Safety in Polynitro Tetrazoles by Incorporating Fluorine Atom Source: Chemistry - An Asian Journal URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
